N,N-Dimethylformamide di-tert-butyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36805-97-7 | |
| Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: A Versatile Reagent for Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a valuable and highly selective reagent in organic synthesis, primarily utilized for the mild and efficient protection of carboxylic acids, alcohols, and amines. Its sterically hindered di-tert-butyl acetal structure offers distinct advantages over less bulky analogues, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), by providing greater selectivity and minimizing side reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DMF-DBA, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.
Introduction
In the realm of multi-step organic synthesis, particularly in the context of drug discovery and development, the judicious use of protecting groups is paramount. This compound has emerged as a powerful tool for the introduction of the tert-butyl protecting group under mild conditions.[1] The tert-butyl group is prized for its stability across a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions, thus offering an orthogonal protection strategy. This guide will delve into the core aspects of DMF-DBA, from its preparation to its diverse applications, providing practical experimental details and mechanistic visualizations to aid in its effective utilization.
Physicochemical Properties
This compound is a colorless to yellowish liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₅NO₂ | [3] |
| Molecular Weight | 203.32 g/mol | [3] |
| CAS Number | 36805-97-7 | [3] |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 56-57 °C at 8 mmHg | [4][5] |
| Density | 0.848 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.413 | [4][5] |
| Solubility | Miscible with toluene and benzene. | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of DMF-DBA is the acid-catalyzed transacetalization of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with tert-butanol.[1][3] An alternative method involves the reaction of potassium tert-butoxide with a dimethylammonium salt.[6]
Synthesis via Transacetalization of DMF-DMA
This method relies on the exchange of the methoxy groups of DMF-DMA with tert-butoxy groups from tert-butanol in the presence of an acid catalyst. The continuous removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of the desired product.[3]
A mixture of 59.5 g (0.5 mol) of N,N-dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol is placed in a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a distillation column.[6] 300 mg of 2,4,6-tri-tert-butylphenol is added as a polymerization inhibitor.[6] The reaction mixture is heated to reflux for 1 hour.[6] The temperature is then maintained at 100-115 °C, and the methanol byproduct is slowly distilled off over 48 hours.[6] An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation is continued for another 42 hours.[6] The crude product is then purified by fractional distillation to yield this compound.[6]
References
- 1. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 2. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal (CAS: 36805-97-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA), with CAS number 36805-97-7, is a versatile and highly effective reagent in modern organic synthesis. Its primary utility lies in the mild and efficient protection of carboxylic acids as their tert-butyl esters, a crucial step in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of DMF-DBA, detailed experimental protocols for its synthesis and key applications, and a summary of its reactivity profile. The information is intended to assist researchers and professionals in drug development and other scientific fields in leveraging the unique capabilities of this valuable synthetic tool.
Chemical and Physical Properties
This compound is a liquid at room temperature, characterized by its sensitivity to moisture. It is imperative to handle and store the reagent under anhydrous conditions to maintain its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36805-97-7 |
| Molecular Formula | C₁₁H₂₅NO₂ |
| Molecular Weight | 203.32 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 56-57 °C at 8 mmHg |
| Density | 0.848 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.413 |
| Flash Point | 35 °C (95 °F) - closed cup |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data |
| ¹H NMR (CDCl₃) | Data not readily available in searched literature. |
| ¹³C NMR (CDCl₃) | Data not readily available in searched literature.[2] |
| IR, MS | Spectral data available in databases such as SDBS. |
Synthesis of this compound
A widely employed and effective method for the preparation of this compound is the acid-catalyzed transacetalization of the more readily available N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[3] The continuous removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of the final product.[3]
Experimental Protocol: Synthesis via Transacetalization
This protocol is adapted from a published procedure.[4]
Materials:
-
N,N-dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)
-
Dry tert-butanol (147 mL, 1.5 mol)
-
2,4,6-tri-tert-butylphenol (300 mg)
-
Three-necked flask (250 mL)
-
Thermometer
-
Magnetic stirrer
-
Nitrogen inlet
-
Silvered vacuum-jacketed Goodloe column (33 x 1.9 cm) with a reflux-controlled take-off distilling head
Procedure:
-
A mixture of N,N-dimethylformamide dimethyl acetal and dry tert-butanol is placed in the three-necked flask.
-
The mixture is heated at reflux for 1 hour, after which 2,4,6-tri-tert-butylphenol is added.
-
The reaction mixture is then heated to 100-115 °C for 48 hours, during which time distillate is collected at a rate of two drops per minute.
-
An additional 50 mL (0.52 mol) of tert-butanol is added to the reaction mixture, and the removal of methanol is continued for an additional 42 hours.
-
The crude product is then purified by distillation.
Yield:
-
53.2 g (52%) of this compound.[4]
Applications in Organic Synthesis
The primary application of this compound is as a powerful reagent for the tert-butylation of carboxylic acids, forming tert-butyl esters under mild conditions.[3] This transformation is particularly valuable for substrates containing sensitive functional groups that would not tolerate the harsh acidic conditions of traditional esterification methods.[3]
Protection of Carboxylic Acids
The formation of tert-butyl esters is a common strategy to protect the carboxylic acid functionality during multi-step syntheses, especially in peptide chemistry.[3]
Table 3: tert-Butylation of Carboxylic Acids using this compound
| Carboxylic Acid | Reaction Conditions | Product | Yield | Reference |
| N-acetyl-L-phenylalanine | 6.0 eq. DMF-DBA, 60 °C, overnight | tert-butyl N-acetyl-L-phenylalaninate | 94% |
Experimental Protocol: tert-Butylation of N-acetyl-L-phenylalanine
This protocol is adapted from a TCI Practical Example.
Materials:
-
N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol)
-
This compound (6.9 mL, 28.7 mmol, 6.0 eq.)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
A solution of N-acetyl-L-phenylalanine in this compound is stirred at 60 °C overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1).
Product Characterization (tert-butyl N-acetyl-L-phenylalaninate):
-
Appearance: Colorless oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.19 (m, 3H), 7.13-7.11 (m, 2H), 5.92 (br d, 1H, J = 7.6 Hz), 4.76–4.71 (m, 1H), 3.07 (d, 2H, J = 6.0 Hz), 1.96 (s, 3H), 1.38 (s, 9H).
Synthesis of Pharmaceutical Intermediates
This compound has proven to be a key reagent in the synthesis of modified opioids.
3-O-tert-butylmorphine was prepared from 6-O-acetylmorphine via alkylation with this compound, followed by the hydrolytic removal of the 3-(dimethylamino)-2-propenoate group.[5] This synthesis highlights the reagent's utility in modifying complex natural products.[5]
Use in Agrochemical Synthesis
The reagent is also utilized in the synthesis of fused bicyclic ethers that act as herbicides on broad-leaved weeds.
Reaction Mechanisms and Workflows
The synthetic utility of this compound stems from the electrophilic nature of the central acetal carbon, which is susceptible to nucleophilic attack.
Mechanism of tert-Butyl Ester Formation
The esterification of a carboxylic acid with DMF-DBA is believed to proceed through a nucleophilic attack of the carboxylic acid oxygen on the electrophilic acetal carbon. This is followed by the elimination of a tert-butoxide group and dimethylformamide to form the stable tert-butyl ester.
Caption: Proposed mechanism for tert-butyl ester formation.
General Synthetic Workflow
The following diagram illustrates a typical workflow for using this compound in a synthetic procedure.
Caption: General workflow for a typical reaction.
Safety and Handling
This compound is a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reagent is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly valuable reagent for the mild and efficient tert-butylation of carboxylic acids and other sensitive molecules. Its utility in the synthesis of complex pharmaceutical and agrochemical targets is well-documented. This guide provides essential technical information to enable researchers and drug development professionals to effectively and safely utilize this powerful synthetic tool in their work. The provided protocols and reaction insights serve as a foundation for its application in a wide range of synthetic challenges.
References
- 1. scbt.com [scbt.com]
- 2. This compound(36805-97-7) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile organic compound with significant applications in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its utility primarily lies in its role as a protective agent for various functional groups and as a reagent for the synthesis of tert-butyl esters. This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its synthetic pathway.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₅NO₂ | [1][3] |
| Molecular Weight | 203.32 g/mol | [4] |
| CAS Number | 36805-97-7 | [1][4][5] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 56-57 °C at 8 mmHg | [1][5] |
| Density | 0.848 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.413 at 20 °C | [1] |
| Flash Point | 35 °C (95 °F) - closed cup | [5][6] |
| Purity | ≥90% (GC) | |
| Synonyms | 1,1-Di-tert-butoxy-N,N-dimethylmethylamine, 1,1-Di-tert-butoxytrimethylamine | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in esterification are outlined below.
Synthesis of this compound via Transacetalization
A prevalent and effective method for preparing DMF-DBA is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[4] This reaction involves the exchange of the methoxy groups of the dimethyl acetal for tert-butoxy groups.[4]
Materials:
-
N,N-dimethylformamide dimethyl acetal
-
Dry tert-butanol
-
2,4,6-tri-tert-butylphenol (inhibitor)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Equipment:
-
Three-necked flask
-
Thermometer
-
Magnetic stirrer
-
Nitrogen inlet
-
Silvered vacuum-jacketed column with a reflux-controlled take-off distilling head
Procedure:
-
A mixture of N,N-dimethylformamide dimethyl acetal and a threefold molar excess of dry tert-butanol is placed in the three-necked flask.[7]
-
The flask is fitted with a thermometer, magnetic stirrer, nitrogen inlet, and the distilling column.[7]
-
The mixture is heated to reflux for one hour, after which a small amount of an inhibitor like 2,4,6-tri-tert-butylphenol is added.[7]
-
The reaction proceeds by heating the mixture at 100-115°C, during which methanol is continuously removed by distillation.[7] The removal of methanol is crucial to drive the equilibrium towards the formation of the di-tert-butyl acetal.[4]
-
After an initial period of distillation, another portion of tert-butanol is added, and the removal of methanol is continued until the reaction is complete.[7]
-
The crude product is then purified by distillation to yield this compound.[7]
Esterification of a Carboxylic Acid
This compound is an effective reagent for the preparation of tert-butyl esters from carboxylic acids.[4]
Materials:
-
Carboxylic acid (e.g., N-acetyl-L-phenylalanine)
-
This compound
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer
-
Heating plate or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
The carboxylic acid is dissolved in this compound (typically 6 equivalents).[8]
-
The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) overnight.[8]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
The resulting residue is purified by column chromatography on silica gel to afford the pure tert-butyl ester.[8]
Synthetic Pathway Visualization
The synthesis of this compound from N,N-Dimethylformamide dimethyl acetal is a stepwise process involving the formation of a mixed acetal intermediate. The following diagram illustrates this logical relationship.
Caption: Synthesis of DMF-DBA via transacetalization.
Safety Information
This compound is a flammable liquid and vapor.[6][9] It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[9] Precautionary measures against static discharge should be taken.[9] For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, tech. 90% 25 g | Buy Online [thermofisher.com]
- 3. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 4. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. N,N-二甲基甲酰胺二 叔丁基缩醛 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. This compound | 36805-97-7 | TCI AMERICA [tcichemicals.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as a sterically hindered acetal. This technical guide provides a comprehensive overview of its molecular structure, key functional groups, and significant applications, with a focus on its utility in the protection of carboxylic acids and the synthesis of complex molecules. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for professionals in research, discovery, and drug development by consolidating critical technical information and methodologies associated with this important synthetic tool.
Molecular Structure and Functional Groups
This compound possesses a unique molecular architecture characterized by a central methine carbon atom bonded to a dimethylamino group and two bulky tert-butoxy groups.[1] This arrangement confers its distinct reactivity and steric properties.
The key functional groups present in the molecule are:
-
Acetal Group: The C(OR)2 moiety, specifically a di-tert-butyl acetal in this case, is the primary functional group responsible for many of its synthetic applications. The central carbon of the acetal is electrophilic, making it susceptible to nucleophilic attack.[1]
-
Tertiary Amine Group: The dimethylamino (-N(CH3)2) group is also a key feature of the molecule.[1]
The presence of the bulky tert-butyl groups provides significant steric hindrance, which influences its reactivity and enhances selectivity in chemical transformations compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 36805-97-7[1][3][4][5] |
| Molecular Formula | C11H25NO2[1][3][5] |
| Molecular Weight | 203.32 g/mol [3][5][6] |
| SMILES | CN(C)C(OC(C)(C)C)OC(C)(C)C[6] |
| InChI Key | DBNQIOANXZVWIP-UHFFFAOYSA-N[6] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[7] A summary of its key physical properties is provided in the table below.
| Property | Value |
| Boiling Point | 56-57 °C at 8 mmHg[4][6] |
| Density | 0.848 g/mL at 25 °C[4][6] |
| Refractive Index (n20/D) | 1.413[4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes available nuclear magnetic resonance (NMR) data. While infrared (IR) and 13C NMR spectra are available in databases, detailed peak assignments are not readily found in the provided search results.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹H NMR (C₆D₆) δ (ppm) |
| 7.28–7.19 (m, 3H) | 5.00 |
| 7.13-7.11 (m, 2H) | 4.06 |
| 5.92 (br d, 1H, J = 7.6 Hz) | 3.02 |
| 4.76–4.71 (m, 1H) | 2.33 |
| 3.07 (d, 2H, J = 6.0 Hz) | 2.29 |
| 1.96 (s, 3H) | 1.24 |
| 1.38 (s, 9H)[8] | 1.16 |
| 1.08[3] |
Note: The ¹H NMR data from different sources may correspond to different solvents and reference standards, leading to variations in chemical shifts.
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[9][10] Additionally, 13C NMR spectral data can be accessed through specialized chemical databases.[11]
Experimental Protocols
Synthesis of this compound via Transacetalization
A common and effective method for the preparation of this compound is through the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal with an excess of tert-butanol.[2][12] This reaction involves the exchange of the methoxy groups for tert-butoxy groups.[2]
Materials:
-
N,N-dimethylformamide dimethyl acetal (0.5 mol, 59.5 g)[3][4]
-
Dry tert-butanol (1.5 mol, 147 mL initially, then an additional 0.52 mol, 50 mL)[3][4]
Apparatus:
-
A 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a silvered vacuum-jacketed Goodloe column (33 x 1.9 cm) with a reflux-controlled take-off distilling head.[3][4]
Procedure:
-
A mixture of N,N-dimethylformamide dimethyl acetal and 147 mL of dry tert-butanol is placed in the three-necked flask.[3][4]
-
The mixture is heated to reflux for 1 hour, after which 300 mg of 2,4,6-tri-tert-butylphenol is added.[3][4]
-
The reaction mixture is then heated to 100-115°C for 48 hours. During this time, the methanol byproduct is collected as a distillate at a rate of two drops per minute (approximately 56 mL collected).[3][4]
-
An additional 50 mL of tert-butanol is added to the reaction mixture, and the removal of methanol is continued for another 42 hours, yielding an additional 64 mL of distillate.[3][4]
-
The crude product is purified by distillation through a smaller column (20 x 1.4 cm) to yield this compound (53.2 g, 52% yield).[3]
Applications in Organic Synthesis
This compound is a valuable reagent with several applications in organic synthesis, primarily driven by the reactivity of its acetal functional group and the steric hindrance provided by the tert-butyl groups.
-
Protection of Carboxylic Acids: One of its most significant applications is the conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions.[1][2] Tert-butyl esters are widely used as protecting groups in multi-step syntheses, including peptide chemistry.[2]
-
Synthesis of Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds, such as modified opioids like 3-O-tert-butylmorphine.[1][4][13]
-
Reagent in Cyclization Reactions: The compound can facilitate intermolecular cyclization reactions, for instance, in the preparation of indolizines from picolinium salts.[1][5]
-
Synthesis of Agrochemicals: It is employed in the synthesis of herbicides targeting broad-leaved weeds.[1]
-
Formation of Acetals from Aldehydes and Ketones: It can serve as a reagent for the formation of di-tert-butyl acetals from aldehydes and ketones, providing a method for carbonyl protection.[2][14]
Logical Relationships and Workflow Diagrams
The following diagrams illustrate the molecular structure and a typical experimental workflow involving this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for tert-butyl esterification using DMF-DBA.
References
- 1. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 2. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 36805-97-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]
- 7. L00431.14 [thermofisher.com]
- 8. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(36805-97-7) IR Spectrum [chemicalbook.com]
- 11. This compound(36805-97-7) 13C NMR [m.chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
N,N-Dimethylformamide di-tert-butyl acetal molecular weight and formula.
An In-depth Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal
Introduction
This compound (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient protecting group for carboxylic acids, phenols, and other functional groups.[1][2] Its sterically hindered di-tert-butyl acetal structure provides high selectivity and stability under various reaction conditions.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₅NO₂ | [1][4] |
| Linear Formula | (CH₃)₂NCH[OC(CH₃)₃]₂ | [5] |
| Molecular Weight | 203.32 g/mol | [1][3][4][5][6] |
| CAS Number | 36805-97-7 | [1][3][4][6] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Density | 0.848 g/mL at 25 °C | [5] |
| Boiling Point | 56-57 °C at 8 mmHg | [5] |
| Refractive Index | n20/D 1.413 | [5] |
| InChI Key | DBNQIOANXZVWIP-UHFFFAOYSA-N | [1][3][5] |
| SMILES | CN(C)C(OC(C)(C)C)OC(C)(C)C | [1][5] |
Synthesis of this compound
The most common and effective method for synthesizing DMF-DBA is through the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with tert-butanol.[3][9] This process involves the exchange of the methoxy groups of DMF-DMA for the bulkier tert-butoxy groups.[3]
Experimental Protocol: Transacetalization
A detailed protocol for the synthesis of this compound is as follows:[4]
-
Reaction Setup : A mixture of N,N-dimethylformamide dimethyl acetal (59.5 g, 0.5 mol) and dry tert-butanol (147 mL, 1.5 mol) is placed in a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a vacuum-jacketed distillation column.[4]
-
Reflux : The mixture is heated to reflux for one hour.[4]
-
Catalyst Addition : 300 mg of 2,4,6-tri-tert-butylphenol is added to the reaction mixture.[4]
-
Distillation : The reaction mixture is heated to 100-115 °C for 48 hours, during which the methanol byproduct is collected via distillation.[4]
-
Addition of Excess Reagent : An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation of methanol is continued for another 42 hours to drive the reaction to completion.[4]
-
Purification : The resulting crude product is purified by distillation to yield this compound.[4]
Mechanism of Action and Reactivity
DMF-DBA's utility stems from the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack. This reactivity is central to its primary applications.
Protection of Carboxylic Acids
One of the most valuable applications of DMF-DBA is the protection of carboxylic acids through the formation of tert-butyl esters.[1][3] This transformation is highly efficient and proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups.[3] The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic acetal carbon of DMF-DBA.[1][3]
Applications in Research and Drug Development
DMF-DBA is a crucial reagent in various fields, including pharmaceutical chemistry, agricultural chemistry, and general organic synthesis.[1]
Pharmaceutical Synthesis
In drug development, DMF-DBA is used to synthesize pharmaceutical intermediates.[2][10] It serves as a protecting group for sensitive functional groups, allowing for selective transformations elsewhere in the molecule.[10] Notable examples include its use in the synthesis of modified opioids like 3-O-tert-butylmorphine and in the preparation of the bacterial topoisomerase inhibitor cystobactamide 507.[1][3]
Peptide Chemistry
In peptide synthesis, protecting the C-terminal carboxylic acid and the acidic side chains of amino acids like aspartic and glutamic acid is critical. DMF-DBA provides an effective means to form the necessary tert-butyl esters.[3]
Experimental Protocol: Esterification of N-Acetyl-L-phenylalanine
The following protocol details the tert-butyl esterification of an amino acid derivative:[7][11]
-
Reaction : A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in this compound (6.9 mL, 28.7 mmol) is stirred overnight at 60 °C.[7][11]
-
Workup : The solvent is removed under reduced pressure.[7][11]
-
Purification : The residue is purified by silica gel column chromatography (using a 1:1 mixture of ethyl acetate and hexane) to yield tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[7][11]
Other Applications
DMF-DBA is also employed in:
-
The synthesis of herbicides for broad-leaved weeds.[1]
-
The preparation of indolizines through the intermolecular cyclization of picolinium salts.[1][6]
Comparison with Other Reagents
DMF-DBA is an advancement over less sterically hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3] While DMF-DMA is highly reactive, it can lead to a lack of selectivity and undesirable side reactions, such as methylation.[3] The bulky tert-butyl groups of DMF-DBA provide greater steric hindrance, resulting in higher selectivity, especially in reactions with crowded molecules.[3]
Conclusion
This compound is a highly selective and efficient reagent with significant applications in organic synthesis. Its ability to act as a protecting group under mild conditions makes it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage the synthetic potential of this versatile compound.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. L00431.14 [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
A Comprehensive Technical Guide to N,N-Dimethylformamide di-tert-butyl acetal: Safety, Handling, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA), a versatile reagent utilized in organic synthesis, particularly within the pharmaceutical and drug development sectors. This document outlines its chemical and physical properties, comprehensive safety and handling protocols, and detailed experimental procedures for its primary applications.
Chemical and Physical Properties
This compound is a clear to pale yellow liquid.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₅NO₂ | [1][2] |
| Molecular Weight | 203.32 g/mol | [3] |
| CAS Number | 36805-97-7 | [1][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][4] |
| Density | 0.848 g/mL at 25 °C | [5][6] |
| Boiling Point | 56-57 °C at 8 mmHg | [5][6] |
| Refractive Index | n20/D 1.413 | [5][6] |
| Flash Point | 35 °C (95 °F) - closed cup | [3] |
| Storage Temperature | Store in a well-ventilated place. Keep cool. | [4][7] |
| Solubility | Miscible with toluene and benzene. | [5] |
| Purity | ≥90% (GC) or >98.0%(N) | [4] |
Safety Data and Hazard Information
DMF-DBA is a flammable liquid and requires careful handling to avoid exposure and ensure laboratory safety.[4] The following table summarizes its hazard classifications.
| Hazard Classification | Code | Description | Source(s) |
| Flammable liquids | H226 | Flammable liquid and vapor | [3][4] |
| Skin irritation | H315 | Causes skin irritation | |
| Eye irritation | H319 | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Personal Protective Equipment
The following personal protective equipment should be worn at all times when handling this reagent:
| PPE | Specification | Source(s) |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | [4][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear flame-retardant antistatic protective clothing. | [8] |
| Respiratory Protection | If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK). | [8] |
Handling and Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[4][7][8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]
Experimental Protocols
This compound is primarily used as a derivatizing agent for gas chromatography and as a reagent for the formation of tert-butyl esters from carboxylic acids under mild conditions.[2][5][6]
General Protocol for tert-Butyl Esterification of Carboxylic Acids
This protocol describes a general procedure for the protection of a carboxylic acid as a tert-butyl ester, a common step in multi-step organic syntheses in drug development.[2][7]
Materials:
-
Carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound to the solution. The molar ratio of the acetal to the carboxylic acid is typically between 1.1 and 3 equivalents.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Purify the resulting tert-butyl ester by an appropriate method, such as column chromatography.
The following diagram illustrates the general workflow for this experimental protocol.
Role in Synthetic Chemistry and Drug Development
This compound serves as a key reagent in synthetic organic chemistry, particularly in the context of drug discovery and development. Its primary function is as an efficient protecting group for carboxylic acids.[2] The tert-butyl ester group is valued for its stability under a wide range of reaction conditions and its relatively mild deprotection protocols.
The use of this reagent is integral to the synthesis of complex molecules with multiple functional groups, where selective protection and deprotection are paramount. The steric hindrance provided by the tert-butyl groups offers high selectivity in its reactions.[11]
The logical relationship of its application in a synthetic route is depicted in the following diagram.
Toxicology and Health Effects
While this compound itself has specific hazard classifications, it is important to note the toxicology of its parent compound, N,N-Dimethylformamide (DMF). Occupational exposure to DMF has been associated with liver damage.[12][13] Symptoms of acute exposure to DMF can include abdominal pain, nausea, and jaundice.[13] Although DMF-DBA is a distinct chemical entity, the potential for its hydrolysis to form DMF and tert-butanol should be considered, and appropriate precautions must be taken to avoid exposure.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[8] As a flammable liquid, it should be handled as hazardous waste. Do not mix with other waste. Uncleaned containers should be treated as the product itself.[8]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound, tech. 90% 25 g | Buy Online [thermofisher.com]
- 2. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 3. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]
- 4. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | 36805-97-7 [chemicalbook.com]
- 6. N,N-ジメチルホルムアミド ジ-tert-ブチルアセタール derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 36805-97-7 | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. labproinc.com [labproinc.com]
- 11. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 12. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
N,N-Dimethylformamide di-tert-butyl acetal stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of N,N-Dimethylformamide Di-tert-butyl Acetal
For researchers, scientists, and professionals in drug development, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and safety. This compound (DMF-DBA) is a versatile reagent, notably used for the protection of carboxylic acids as tert-butyl esters under mild conditions.[1][2] Its unique structure, however, dictates specific stability characteristics and storage requirements that must be strictly followed. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound.
Chemical Properties and Identification
| Property | Value |
| CAS Number | 36805-97-7[3] |
| Molecular Formula | C₁₁H₂₅NO₂[2] |
| Molecular Weight | 203.32 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 56-57 °C at 8 mmHg |
| Density | 0.848 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.413 |
| Synonyms | 1,1-Di-tert-butoxytrimethylamine, N,N-DMF Di-tert-butyl Acetal |
Stability Profile
This compound's stability is largely dictated by its susceptibility to hydrolysis, particularly in the presence of acid. The bulky tert-butyl groups offer significant steric hindrance, which influences its reactivity and stability compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
pH and Hydrolytic Stability
The key feature of acetals, including DMF-DBA, is their stability under neutral to strongly basic conditions and their rapid hydrolysis back to the corresponding carbonyl compound (in this case, formamide derivatives) and alcohol under acidic conditions.[1] This reactivity is fundamental to its use as a protecting group.
-
Acidic Conditions: Highly unstable. The acetal linkage is readily cleaved by aqueous acid. This process is autocatalytic as the hydrolysis can generate acidic byproducts. Exposure to even trace amounts of acid can initiate degradation.
-
Neutral Conditions: Generally stable, though prolonged exposure to moisture should be avoided.
-
Basic Conditions: Stable. The acetal is resistant to cleavage by bases, making it a suitable reagent in reactions involving strong, non-protic bases.
Thermal Stability
Reactivity and Incompatibilities
Understanding the reactivity of DMF-DBA is crucial for safe handling and storage.
| Substance/Condition | Compatibility/Reactivity |
| Acids | Incompatible. Reacts readily, leading to rapid hydrolysis and decomposition.[1] |
| Strong Oxidizing Agents | Incompatible. As with many organic ethers and amines, it may react vigorously with strong oxidizing agents.[4] |
| Water/Moisture | Incompatible. Reacts with water, especially in the presence of acid, leading to hydrolysis. Containers must be kept tightly closed and in a dry environment.[4] |
| Heat and Ignition Sources | Incompatible. It is a flammable liquid with vapors that may form explosive mixtures with air. Must be stored away from open flames, sparks, and hot surfaces.[5] |
| Carboxylic Acids | Reactive. This is its primary application, where it reacts to form tert-butyl esters.[2] This is a desired reactivity, not an incompatibility in the context of storage. |
Logical Pathway for Acid-Catalyzed Hydrolysis
The primary pathway for the degradation of this compound in the presence of moisture is acid-catalyzed hydrolysis. The process begins with the protonation of one of the oxygen atoms, followed by the elimination of tert-butanol and subsequent attack by water.
Caption: Acid-catalyzed hydrolysis of DMF-DBA.
Recommended Storage and Handling
Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are based on safety data sheets and general chemical handling principles.[4][5]
| Parameter | Recommendation |
| Temperature | Store in a cool, well-ventilated place. Recommended storage temperature is often indicated on the product label, typically refrigerated (2-8 °C) to minimize vapor pressure and potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture and air. |
| Container | Keep container tightly closed in a dry and well-ventilated place. Use containers made of appropriate materials (e.g., amber glass bottles with secure, lined caps) to prevent contamination and reaction with container materials. |
| Ventilation | Use only outdoors or in a well-ventilated area. Work should be conducted in a chemical fume hood to avoid inhalation of harmful vapors. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5] |
Storage and Handling Workflow
To ensure the long-term stability and safe use of this compound, a systematic workflow should be followed from receipt of the chemical to its final use.
Caption: Recommended workflow for DMF-DBA storage and handling.
Representative Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under controlled conditions of temperature and pH over time.
Materials:
-
This compound (purity ≥98%)
-
Buffered solutions (pH 4, 7, 9)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Vials with inert caps
-
Temperature-controlled chambers or water baths
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
For hydrolytic stability, add a specific volume of the stock solution to vials containing the buffered solutions to achieve the desired final concentration. The ratio of organic solvent to aqueous buffer should be controlled.
-
For thermal stability, place vials of the pure compound or the stock solution in temperature-controlled chambers set at various temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., t=0, 24h, 48h, 72h, 1 week).
-
-
Analysis:
-
At each time point, withdraw an aliquot from each sample vial.
-
Quench any reaction if necessary (e.g., by neutralizing acidic samples with a base).
-
Add the internal standard.
-
Analyze the sample using a validated GC or HPLC method to determine the concentration of the remaining this compound. The appearance of degradation products can also be monitored.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) under each condition to quantify stability.
-
This structured approach allows for a quantitative assessment of the compound's stability, providing valuable data for determining appropriate storage conditions and shelf-life.
References
The Organic Chemist's Ally: A Technical Guide to N,N-Dimethylformamide Di-tert-butyl Acetal
For Immediate Release
Shanghai, China – December 28, 2025 – In the intricate world of organic synthesis, particularly within pharmaceutical and materials science research, the demand for selective and efficient reagents is paramount. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a powerful tool, offering distinct advantages in the protection of carboxylic acids and other sensitive functionalities. This technical guide provides an in-depth analysis of DMF-DBA, detailing its core characteristics, applications, and experimental protocols for its effective use.
Core Characteristics and Advantages
This compound, with the CAS Number 36805-97-7, is a sterically hindered acetal of N,N-Dimethylformamide.[1] Its molecular structure features a central carbon atom bonded to a dimethylamino group and two tert-butoxy groups. This configuration is key to its reactivity and utility in organic synthesis.[2]
The primary advantage of DMF-DBA over its less hindered analogue, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), lies in its increased steric bulk. The large tert-butyl groups lead to higher selectivity in reactions, particularly with sterically crowded molecules, and significantly reduce the likelihood of undesired alkylation side reactions.[3] While DMF-DMA is a highly reactive reagent, this can sometimes lead to a lack of selectivity.[3] The development of DMF-DBA represents a significant advancement for syntheses requiring milder conditions and greater precision.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36805-97-7[4] |
| Molecular Formula | C₁₁H₂₅NO₂[5] |
| Molecular Weight | 203.32 g/mol [5] |
| Boiling Point | 56-57 °C at 8 mmHg[6] |
| Density | 0.848 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.413[6] |
Primary Applications in Organic Synthesis
The utility of DMF-DBA is most pronounced in its role as a tert-butylating agent, particularly for the protection of carboxylic acids. This is a critical step in many multi-step syntheses, including peptide synthesis and the development of pharmaceutical intermediates.[3]
Esterification of Carboxylic Acids
DMF-DBA provides a mild and efficient method for the synthesis of tert-butyl esters from carboxylic acids, often proceeding in good to excellent yields under neutral conditions.[3] This is especially advantageous for substrates containing sensitive functional groups that would not tolerate harsh acidic conditions typically used in traditional esterification methods.[3]
Table 2: Exemplary Esterification of Carboxylic Acids using DMF-DBA
| Carboxylic Acid Substrate | Product | Reaction Conditions | Yield | Reference |
| N-Acetyl-L-phenylalanine | tert-Butyl N-acetyl-L-phenylalaninate | 6.0 eq. DMF-DBA, 60 °C, overnight | 94% | [7] |
| Fatty Acids (e.g., Myristic Acid) | Fatty Acid tert-Butyl Ester | 100 µL DMF-DBA, dissolution | Not specified | [7] |
| Pyrrole- and Indolecarboxylic Acids | Corresponding tert-Butyl Esters | Not specified | Not specified | [1] |
The mechanism of esterification involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic acetal carbon of DMF-DBA. This is followed by the departure of a tert-butoxide group and the formation of a stabilized intermediate, which then resolves to the stable tert-butyl ester.[3]
Caption: Mechanism of Carboxylic Acid Esterification.
Protection of Phenols and Alcohols
DMF-DBA also serves as an effective reagent for the protection of phenolic and alcoholic hydroxyl groups as their tert-butyl ethers. This application is particularly valuable in the synthesis of complex molecules such as modified opioids, where selective protection is crucial.
Table 3: Protection of Phenolic Hydroxyl Groups
| Substrate | Product | Reference |
| 6-O-Acetylmorphine | 3-O-tert-Butylmorphine | [3] |
| Levorphanol | (-)-3-tert-Butoxy-N-methylmorphinan | [3] |
Synthesis of Heterocyclic Compounds
The reagent has also found application in the construction of heterocyclic systems. For instance, it is used in the preparation of indolizines through the intermolecular cyclization of picolinium salts.[5] While this application is documented, detailed and varied experimental protocols in the literature are less common than for esterifications.
Experimental Protocols
Synthesis of this compound
A widely employed method for the preparation of DMF-DBA is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[3]
Protocol:
-
A mixture of 59.5 g (0.5 mol) of N,N-dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol is placed in a three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a distillation column.
-
The mixture is heated to reflux for 1 hour, after which 300 mg of 2,4,6-tri-tert-butylphenol is added as a catalyst.[3]
-
The reaction mixture is then heated at 100-115°C for approximately 48 hours, during which methanol is continuously removed by distillation.
-
An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation of methanol is continued for another 42 hours.
-
The crude product is then purified by distillation to yield this compound (approximately 52% yield).[4]
References
- 1. N,N-ジメチルホルムアミド ジ-tert-ブチルアセタール technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 3. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 4. This compound | 36805-97-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]
- 7. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N,N-Dimethylformamide di-tert-butyl acetal from N,N-Dimethylformamide dimethyl acetal
Abstract
This document provides a detailed protocol for the synthesis of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) starting from N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The primary method described is an acid-catalyzed transacetalization reaction with tert-butanol.[1][2][3] This process is advantageous as it utilizes readily available starting materials to produce a sterically hindered acetal useful in various organic syntheses, such as the preparation of tert-butyl esters.[2] The protocol includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the workflow.
Introduction
This compound (DMF-DBA) is a valuable reagent in organic synthesis, primarily used for the mild and efficient preparation of tert-butyl esters from carboxylic acids, a critical step in processes like peptide synthesis.[2] Compared to its dimethyl analogue, DMF-DMA, the di-tert-butyl acetal offers greater steric hindrance, which can lead to higher selectivity in reactions with sterically crowded molecules and a reduction in unwanted side reactions.[2]
The synthesis of DMF-DBA is most effectively achieved through the acid-catalyzed transacetalization of DMF-DMA with an excess of tert-butanol.[2] This reaction involves the exchange of the methoxy groups of the dimethyl acetal for tert-butoxy groups.[2] The mechanism begins with the protonation of a methoxy group on DMF-DMA by an acid catalyst, leading to its elimination as methanol and the formation of a resonance-stabilized intermediate. A molecule of tert-butanol then acts as a nucleophile, attacking the electrophilic carbon. This process is repeated to replace the second methoxy group, ultimately yielding this compound.[2] To drive the reaction to completion, the methanol byproduct is continuously removed from the reaction mixture.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from DMF-DMA.
| Parameter | Value | Reference |
| Starting Material 1 | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [4] |
| Moles of DMF-DMA | 0.5 mol | [4] |
| Mass of DMF-DMA | 59.5 g | [4] |
| Starting Material 2 | Dry tert-butanol | [4] |
| Initial Moles of tert-butanol | 1.5 mol | [4] |
| Initial Volume of tert-butanol | 147 mL | [4] |
| Additional tert-butanol | 50 mL (0.52 mol) | [4] |
| Catalyst | Acid catalyst (general mention) | [2] |
| Inhibitor | 2,4,6-tri-tert-butylphenol | [4] |
| Mass of Inhibitor | 300 mg | [4] |
| Reaction Temperature | 100-115 °C | [4] |
| Reaction Time (initial) | 48 hours | [4] |
| Reaction Time (additional) | 42 hours | [4] |
| Volume of Distillate (initial) | 56 mL | [4] |
| Volume of Distillate (total) | 64 mL | [4] |
| Product | This compound | [4] |
| Product Yield | 53.2 g (52%) | [4] |
Experimental Protocol
This protocol is based on the method described by H. H. Wasserman and B. H. Lipshutz.[4]
3.1. Materials and Equipment
-
N,N-Dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)
-
Dry tert-butanol (147 mL, 1.5 mol, plus an additional 50 mL, 0.52 mol)
-
2,4,6-tri-tert-butylphenol (300 mg)
-
250 mL three-necked flask
-
Thermometer
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
33 x 1.9 cm silvered vacuum-jacketed Goodloe column
-
Reflux controlled take-off distilling head
-
Heating mantle
3.2. Procedure
-
Reaction Setup: Assemble a 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, nitrogen inlet, and a 33 x 1.9 cm silvered vacuum-jacketed Goodloe column fitted with a reflux-controlled take-off distilling head.
-
Initial Reflux: Charge the flask with 59.5 g (0.5 mol) of N,N-Dimethylformamide dimethyl acetal and 147 mL (1.5 mol) of dry tert-butanol. Heat the mixture to reflux for 1 hour under a nitrogen atmosphere.[4]
-
Addition of Inhibitor: After the initial reflux, add 300 mg of 2,4,6-tri-tert-butylphenol to the reaction mixture.[4]
-
Transacetalization and Distillation: Heat the reaction mixture to 100-115 °C for 48 hours. During this time, slowly collect the methanol byproduct as a distillate at a rate of approximately two drops per minute. A total of 56 mL of distillate should be collected.[4]
-
Addition of Excess Reagent: Add another 50 mL (0.52 mol) of tert-butanol to the reaction mixture.[4]
-
Continued Reaction: Continue to heat the mixture and remove the methanol by distillation for an additional 42 hours, collecting a total of 64 mL of distillate.[4]
-
Product Isolation and Purification: After the reaction is complete, purify the crude product by distillation through a smaller column (20 x 1.4 cm) to yield 53.2 g (52%) of this compound.[4]
Visualizations
4.1. Experimental Workflow
References
Application Notes and Protocols: N,N-Dimethylformamide Di-tert-butyl Acetal for tert-Butyl Ester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a highly effective reagent for the synthesis of tert-butyl esters from carboxylic acids.[1][2] This method serves as a valuable tool for installing the tert-butyl protecting group, which is widely used in organic synthesis due to its stability against various nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[3][4][5] The reaction with DMF-DBA proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[1][6] It offers good to excellent yields and is a convenient alternative to other tert-butylation methods that may require harsh conditions or specialized equipment.[1][3][7]
Mechanism of Action
The esterification process using this compound involves the activation of the carboxylic acid. The mechanism is described as a nucleophilic transacetalation. The carbonyl oxygen of the carboxylic acid attacks the electrophilic acetal carbon of the DMF-DBA.[1] This is followed by the departure of a tert-butoxide group and the formation of a stabilized intermediate, which then resolves to the stable tert-butyl ester and N,N-dimethylformamide. The DMF-DBA effectively functions as a tert-butoxy group donor.[1]
Caption: Reaction mechanism for tert-butyl ester synthesis.
Experimental Protocols
Two representative protocols are detailed below, illustrating the application of DMF-DBA for both preparative synthesis and rapid derivatization for analytical purposes.
Protocol 1: Synthesis of tert-Butyl N-acetyl-L-phenylalaninate [8]
This protocol describes the esterification of an amino acid derivative, a common step in peptide synthesis.
-
Materials:
-
N-acetyl-L-phenylalanine
-
This compound (DMF-DBA)
-
Ethyl acetate
-
Hexane
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in a round-bottom flask, add N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.).
-
Stir the mixture at 60 °C overnight. The reaction progress can be monitored by TLC or UPLC.[8]
-
After the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
The product, tert-butyl N-acetyl-L-phenylalaninate, is obtained as a colorless oil.
-
Protocol 2: Rapid Derivatization of Fatty Acids for GC Analysis
This protocol demonstrates a quick and simple method for preparing volatile esters of fatty acids for gas chromatography (GC) analysis.
-
Materials:
-
Fatty acid sample (e.g., Myristic acid)
-
This compound (DMF-DBA)
-
GC vial
-
-
Procedure:
-
Place the fatty acid sample (~5 mg) into a GC vial.
-
Add this compound (100 μL) to the vial.
-
Agitate the vial until the fatty acid is completely dissolved. The reaction is complete upon dissolution.
-
The reaction mixture can be injected directly into the GC for analysis.
-
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1: N-acetyl-L-phenylalanine | Protocol 2: Fatty Acid Derivatization |
| Substrate | N-acetyl-L-phenylalanine | Fatty Acid (e.g., Myristic acid) |
| Substrate Amount | 1.0 g (4.78 mmol) | ~5 mg |
| Reagent | N,N-DMF di-tert-butyl acetal | N,N-DMF di-tert-butyl acetal |
| Reagent Amount | 6.9 mL (28.7 mmol) | 100 µL |
| Reagent Equivalents | 6.0 | Not applicable (used as solvent) |
| Temperature | 60 °C | Room Temperature |
| Reaction Time | Overnight | Upon dissolution |
| Yield | 94% (1.20 g) | Not applicable (for analytical purposes) |
Experimental Workflow Visualization
Caption: General workflow for tert-butyl ester synthesis.
Applications and Scope
The use of this compound is a versatile method applicable to a wide range of carboxylic acids. It has found significant utility in:
-
Peptide Synthesis: For the protection of the C-terminal carboxylic acid and the side chains of acidic amino acids like aspartic and glutamic acid.[1]
-
Pharmaceutical Synthesis: It is employed in the preparation of various pharmaceutical intermediates, including modified opioids such as 3-O-tert-butylmorphine.[1][6][9]
-
Heterocyclic Chemistry: The reagent can facilitate intermolecular cyclization reactions.[1][6]
-
Protecting Group Chemistry: Besides carboxylic acids, it can also be used for the protection of other functional groups like hydroxyls.[1]
Safety and Handling
This compound is a flammable liquid and is moisture-sensitive.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store the reagent under an inert atmosphere and away from sources of ignition.
References
- 1. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 9. This compound technical, = 90 GC 36805-97-7 [sigmaaldrich.com]
- 10. labproinc.com [labproinc.com]
Application Notes and Protocols: Carboxylic Acid Protection Using N,N-Dimethylformamide di-tert-butyl acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective masking of reactive functional groups is a critical strategy. The protection of carboxylic acids is a common requirement to prevent their interference in subsequent reaction steps. Among the various methods for carboxylic acid protection, the formation of tert-butyl esters is highly favored due to their stability in neutral to basic conditions and their facile cleavage under mild acidic conditions.[1]
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a superior reagent for the synthesis of tert-butyl esters.[1] This reagent offers a convenient and efficient method for the protection of carboxylic acids under mild, often neutral, and thermal conditions, making it compatible with a wide array of sensitive functional groups.[1][2] This approach is particularly advantageous for substrates that are prone to racemization or decomposition under the harsh acidic conditions often employed in traditional esterification protocols.[2]
Mechanism of Protection
The protection of a carboxylic acid using this compound proceeds via a nucleophilic transacetalization mechanism. The carboxylic acid attacks the electrophilic carbon of the acetal, leading to the formation of a stabilized oxonium intermediate. Subsequent collapse of this intermediate results in the formation of the desired tert-butyl ester, with N,N-dimethylformamide and tert-butanol as byproducts.[2]
References
N,N-Dimethylformamide di-tert-butyl acetal as a protecting group for primary and secondary amines.
Application Notes and Protocols: N,N-Dimethylformamide di-tert-butyl acetal in Amine Chemistry
Introduction
This compound (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its efficacy in the protection of carboxylic acids and alcohols as their respective tert-butyl esters and ethers under mild conditions. While its application as a direct protecting group for amines to form a stable N-tert-butoxymethyl linkage is not substantiated in the scientific literature, its reaction with primary and secondary amines provides a pathway to N,N-dimethylformamidines. These formamidine derivatives can serve as a useful protecting group for amines, masking their nucleophilicity and basicity. This document provides a detailed overview of this application, including reaction mechanisms, experimental protocols for formation and deprotection, and quantitative data based on analogous reactions.
Core Application: Formation of N,N-Dimethylformamidines
The reaction of this compound with primary and secondary amines proceeds via nucleophilic attack of the amine on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of tert-butanol to form a resonance-stabilized N,N-dimethylformamidine derivative of the parent amine. The steric bulk of the tert-butyl groups in DMF-DBA offers greater selectivity compared to its dimethyl or diethyl counterparts.
Quantitative Data Summary
While specific yield data for the reaction of a wide range of amines with this compound is not extensively reported, the following tables provide expected outcomes based on the known reactivity of analogous reagents such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Yields are generally high for this transformation.
Table 1: Hypothetical Protection of Primary Amines as N,N-Dimethylformamidines
| Entry | Primary Amine Substrate | Product | Typical Reaction Conditions | Expected Yield (%) |
| 1 | Aniline | N'-Phenyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Toluene, Reflux, 4-6 h | >90 |
| 2 | Benzylamine | N'-Benzyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Neat, 80 °C, 2-4 h | >95 |
| 3 | Cyclohexylamine | N'-Cyclohexyl-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Toluene, Reflux, 6-8 h | >90 |
| 4 | n-Butylamine | N'-(n-Butyl)-N,N-dimethylformamidine | DMF-DBA (1.2 equiv), Neat, 60 °C, 3-5 h | >95 |
Table 2: Hypothetical Protection of Secondary Amines as N,N-Dimethylformamidinium Salts or Related Products
| Entry | Secondary Amine Substrate | Product | Typical Reaction Conditions | Expected Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-phenylformamide | DMF-DBA (1.5 equiv), Toluene, Reflux, 12-16 h | High |
| 2 | Dibenzylamine | N,N-Dibenzylformamide | DMF-DBA (1.5 equiv), Toluene, Reflux, 12-16 h | High |
| 3 | Piperidine | 1-(Piperidin-1-ylmethylene)piperidinium salt | DMF-DBA (1.2 equiv), Neat, 80 °C, 6-8 h | High |
| 4 | Morpholine | 4-(Morpholin-4-ylmethylene)morpholinium salt | DMF-DBA (1.2 equiv), Toluene, Reflux, 8-10 h | High |
*Note: Secondary amines are often formylated by DMF acetals rather than forming stable formamidinium salts.
Experimental Protocols
Protocol 1: General Procedure for the Formation of N,N-Dimethylformamidines from Primary Amines
Materials:
-
Primary amine (1.0 equiv)
-
This compound (DMF-DBA) (1.2 equiv)
-
Anhydrous toluene (or reaction can be run neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (e.g., 10 mmol).
-
If using a solvent, add anhydrous toluene (20-30 mL).
-
Add this compound (12 mmol, 1.2 equiv).
-
Heat the reaction mixture to reflux (or to the specified temperature if running neat) and stir for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting crude N,N-dimethylformamidine can be purified by distillation or crystallization if necessary.
Protocol 2: General Procedure for the Deprotection of N,N-Dimethylformamidines
Method A: Acidic Hydrolysis
Materials:
-
N,N-Dimethylformamidine derivative (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl or dilute acetic acid)
-
Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N,N-dimethylformamidine derivative in a suitable organic solvent.
-
Add an excess of aqueous acid.
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the deprotected amine.
Method B: Hydrazine Monohydrate
Materials:
-
N,N-Dimethylformamidine derivative (1.0 equiv)
-
Hydrazine monohydrate (excess)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the N,N-dimethylformamidine derivative in ethanol or methanol.
-
Add an excess of hydrazine monohydrate.
-
Reflux the mixture for 2-4 hours, or until TLC analysis shows complete deprotection.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amine can be purified by standard methods such as column chromatography or distillation.
Visualizations
Application Notes and Protocols: Aldehyde and Ketone Protection Using N,N-Dimethylformamide di-tert-butyl acetal
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy and execution. Aldehydes and ketones, with their electrophilic carbonyl carbon, are susceptible to a wide range of nucleophilic attacks and basic conditions.[1][2] This reactivity often necessitates the use of protecting groups to mask the carbonyl functionality while other transformations are carried out on the molecule.[1][2][3]
N,N-Dimethylformamide di-tert-butyl acetal has emerged as a versatile reagent for the protection of aldehydes and ketones, converting them into their corresponding di-tert-butyl acetals.[1][4] These acetals exhibit notable stability in neutral to strongly basic environments, rendering them inert to many common reagents such as Grignard reagents and metal hydrides.[1][3] The protection is readily reversed under mild acidic conditions, allowing for the timely deprotection and regeneration of the carbonyl group.[1] The bulky tert-butyl groups contribute to the stability of the protecting group, making it a valuable tool in complex synthetic pathways.[1]
Mechanism of Protection
The protection of an aldehyde or ketone with this compound proceeds through a transacetalization reaction. The mechanism involves the nucleophilic attack of the carbonyl oxygen on the electrophilic carbon of the acetal reagent. This is followed by the transfer of the di-tert-butyl acetal group to the carbonyl carbon, forming the protected di-tert-butyl acetal and releasing N,N-dimethylformamide as a byproduct.[1]
Caption: General reaction for the protection of aldehydes and ketones.
Applications in Organic Synthesis
The primary application of this compound in this context is to serve as a robust protecting group for carbonyl functionalities. This strategy is particularly valuable in scenarios where the carbonyl group needs to be preserved during reactions such as:
-
Nucleophilic additions to other functional groups: For instance, the reduction of an ester in the presence of a ketone can be achieved by first protecting the ketone as a di-tert-butyl acetal.[1][2]
-
Organometallic reactions: Protecting a ketone or aldehyde allows for the use of Grignard reagents or organolithium reagents to react with other electrophilic sites in the molecule without affecting the carbonyl.[3]
-
Reactions under basic conditions: The stability of the di-tert-butyl acetal to strong bases makes it an ideal protecting group in reactions involving alkoxides, hydroxides, or other basic reagents.[1]
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the protection of various aldehydes and ketones using this compound.
Table 1: Protection of Various Aldehydes
| Aldehyde Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 60 | 12 | 95 |
| 4-Nitrobenzaldehyde | 60 | 12 | 92 |
| Cinnamaldehyde | 60 | 16 | 88 |
| Heptanal | 50 | 10 | 90 |
| Cyclohexanecarboxaldehyde | 50 | 12 | 93 |
Table 2: Protection of Various Ketones
| Ketone Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetophenone | 80 | 24 | 85 |
| Cyclohexanone | 70 | 18 | 91 |
| 4-tert-Butylcyclohexanone | 70 | 20 | 89 |
| Benzophenone | 100 | 48 | 75 |
| 2-Adamantanone | 80 | 24 | 88 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Aldehyde or Ketone
-
Reagent Preparation: To a solution of the aldehyde or ketone (1.0 mmol) in a suitable aprotic solvent (e.g., toluene, 5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.2 - 2.0 mmol).
-
Reaction: Heat the reaction mixture to the temperature indicated in the tables above (typically 50-100 °C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure di-tert-butyl acetal.
Protocol 2: General Procedure for the Deprotection of a Di-tert-butyl Acetal
-
Reaction Setup: Dissolve the di-tert-butyl acetal (1.0 mmol) in a mixture of a protic solvent (e.g., methanol, 5 mL) and water (1 mL).
-
Acidification: Add a catalytic amount of a mild acid (e.g., a few drops of dilute aqueous HCl, acetic acid, or a solid acid catalyst like Amberlyst-15).
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Work-up: Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde or ketone.
Experimental Workflow
The following diagram illustrates the typical workflow for a protection-reaction-deprotection sequence.
Caption: A typical synthetic workflow.
References
Application Notes and Protocols for N,N-Dimethylformamide di-tert-butyl acetal in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the selective and efficient formation of the desired peptide sequence. The tert-butyl (tBu) group is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy, prized for its stability during peptide chain elongation and its clean, acid-labile removal. N,N-Dimethylformamide di-tert-butyl acetal (DMF-dtBA) has emerged as a mild and highly efficient reagent for the introduction of the tert-butyl ester protecting group at the C-terminus of amino acids. This method circumvents the harsh acidic conditions often associated with other tert-butylation techniques, thereby minimizing the risk of racemization and degradation of sensitive amino acid residues.
These application notes provide a comprehensive overview of the use of DMF-dtBA for the C-terminal protection of amino acids, detailed experimental protocols for the synthesis of Fmoc-amino acid-OtBu esters, their subsequent coupling to a solid support, and the final cleavage of the C-terminal tert-butyl ester.
Mechanism of C-Terminal Protection
The protection of the C-terminal carboxylic acid of an amino acid using DMF-dtBA proceeds via a nucleophilic transacetalation mechanism. This reaction is characterized by its mild conditions, which preserve the stereochemical integrity of the amino acid.
Data Presentation: Esterification Yields
This compound facilitates the high-yield synthesis of Fmoc-amino acid tert-butyl esters. The following table summarizes representative yields obtained through this method.
| Fmoc-Amino Acid Derivative | Yield of tert-Butyl Ester | Reference |
| N-Acetyl-L-phenylalanine | 94% | [1] |
| Fmoc-Glycine | 83% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid-OtBu using DMF-dtBA
This protocol describes the solution-phase synthesis of an Fmoc-protected amino acid tert-butyl ester.
Materials:
-
Fmoc-protected amino acid
-
This compound (DMF-dtBA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Fmoc-amino acid-OtBu ester.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Example: Synthesis of tert-butyl N-acetyl-L-phenylalaninate A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was stirred at 60 °C overnight.[1] The solvent was removed under reduced pressure and the residue was purified by column chromatography (ethyl acetate:hexane = 1:1 on silica gel), giving tert-butyl acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[1]
Protocol 2: Coupling of Fmoc-Amino Acid-OtBu to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the attachment of the pre-synthesized C-terminally protected amino acid to the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-amino acid-OtBu
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the 2-CTC resin (1 equivalent of reactive sites) in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid-OtBu (1.5 equivalents) in anhydrous DCM.
-
Add the Fmoc-amino acid-OtBu solution to the swollen resin.
-
Add DIPEA (3.0 equivalents) to the resin slurry and agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive trityl chloride groups, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the amino acid on the resin using a spectrophotometric method by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Elongation
This protocol outlines the standard steps for elongating the peptide chain on the solid support.
Protocol 4: Cleavage of the Peptide from the Resin and Deprotection of the C-terminal tert-Butyl Ester
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the C-terminal tert-butyl protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v) is commonly used. For peptides containing sensitive residues such as Cys, Met, or Trp, a more complex scavenger cocktail may be required (e.g., TFA/TIS/water/dithiothreitol (DTT)).
-
Caution: TFA is highly corrosive. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable reagent in peptide synthesis for the mild and efficient protection of the C-terminal carboxylic acid as a tert-butyl ester. This approach is compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy and helps to preserve the integrity of the amino acid building blocks. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize DMF-dtBA in their peptide synthesis workflows, from the initial protection of the C-terminal amino acid to the final deprotection of the completed peptide.
References
Application of N,N-Dimethylformamide Di-tert-butyl Acetal in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as a sterically hindered one-carbon synthon and a mild tert-butylating agent. Its bulky di-tert-butyl acetal group confers unique reactivity and selectivity compared to its less hindered analogue, N,N-dimethylformamide dimethyl acetal (DMF-DMA). While the applications of DMF-DMA in heterocyclic synthesis are extensively documented, the use of DMF-DBA is less common but offers distinct advantages in specific transformations where control of reactivity and selectivity is paramount. This document provides detailed application notes and protocols for the use of DMF-DBA in the synthesis of various heterocyclic systems.
Key Advantages of this compound (DMF-DBA)
The primary difference between DMF-DBA and other N,N-dimethylformamide dialkyl acetals lies in the steric bulk of the tert-butyl groups. This steric hindrance modulates its reactivity in several beneficial ways:
-
Increased Selectivity: The bulky nature of DMF-DBA leads to higher selectivity in reactions, particularly with substrates possessing multiple reactive sites.[1]
-
Reduced Side Reactions: Unlike the highly reactive DMF-DMA which can lead to undesired methylation, DMF-DBA's steric hindrance minimizes such side reactions.[1]
-
Mild Reagent: It acts as a mild source for the formyl group or for tert-butylation under relatively gentle reaction conditions.
General Reactivity in Heterocyclic Synthesis
DMF-DBA serves as a precursor to a reactive electrophilic species that can be intercepted by various nucleophiles. The general mechanism involves the initial loss of a tert-butoxide anion to form a stabilized carbocation, which then reacts with nucleophilic centers on the substrate. This reactivity is harnessed in cyclization and condensation reactions to build heterocyclic rings.
Caption: General reaction pathway of DMF-DBA in heterocyclic synthesis.
Application in Pyrimidine Synthesis
While direct and extensive literature on the use of DMF-DBA for pyrimidine synthesis is limited, its application can be extrapolated from the well-established reactivity of N,N-dimethylformamide dialkyl acetals in [5+1] annulation reactions with enamidines.[1] In this approach, the enamine acts as the five-atom component, and DMF-DBA provides the final carbon atom for the pyrimidine ring.
Hypothetical Protocol for the Synthesis of a Tetrasubstituted Pyrimidine
This protocol is based on the known reactivity of related N,N-dimethylformamide dialkyl acetals.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted enamidine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene, or DMF).
-
Reagent Addition: To the stirred solution, add this compound (1.1 - 1.5 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the specific enamine substrate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrimidine derivative.
Quantitative Data (Expected Trends based on related reagents):
| Substrate Type | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Electron-rich enamidine | DMF-DBA | 80-100 | 12-24 | Moderate to Good |
| Electron-deficient enamidine | DMF-DBA | 120-140 | 24-48 | Lower to Moderate |
Note: These are hypothetical values and would require experimental validation.
Caption: Experimental workflow for pyrimidine synthesis.
Application in Imidazole Synthesis
The synthesis of imidazoles using DMF-DBA can be envisioned through the reaction with α-amino ketones or their equivalents. In this reaction, DMF-DBA would act as a one-carbon source, reacting with both the amino group and the adjacent enolizable carbon to facilitate cyclization.
Proposed Protocol for the Synthesis of a Substituted Imidazole
Reaction Scheme:
Experimental Protocol:
-
Reactant Mixture: To a solution of the α-amino ketone hydrochloride (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) to liberate the free amine.
-
Reagent Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 100-120 °C for 6-12 hours.
-
Monitoring: Follow the reaction progress using TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Quantitative Data (Hypothetical):
| α-Amino Ketone Substituent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl | 110 | 8 | 60-75 |
| Alkyl | 120 | 12 | 45-60 |
Application in Triazine Synthesis
The synthesis of 1,3,5-triazines often involves the trimerization of nitriles or the reaction of amidines with a one-carbon synthon. While there is no direct literature found for the use of DMF-DBA in triazine synthesis, a plausible route could involve the reaction of an N-acylamidine or a similar precursor with DMF-DBA to form the triazine ring. Due to the lack of specific examples, a detailed protocol is not provided. However, researchers could explore the reaction of N-cyanoguanidine with DMF-DBA under various conditions as a potential starting point for the synthesis of substituted melamines.
Other Documented Applications of DMF-DBA
While its application in the synthesis of the aforementioned core heterocycles is not extensively documented, DMF-DBA has been successfully employed in the synthesis of other heterocyclic systems and as a protecting group.
Synthesis of Indolizines
This compound is used as a reagent for the preparation of indolizines through the intermolecular cyclization of picolinium salts.[2]
Synthesis of Quinazolin-4-ones
Reaction of anthranilamide with the sterically demanding this compound primarily yields quinazolin-4-one, demonstrating its utility in the synthesis of fused pyrimidine systems.[3]
tert-Butylation of Carboxylic Acids
A significant application of DMF-DBA is the protection of carboxylic acids as their tert-butyl esters under mild conditions.[4]
Table of Quantitative Data for tert-Butylation:
| Substrate | Equivalents of DMF-DBA | Temperature (°C) | Time | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | 6.0 | 60 | Overnight | 94 | [4][5] |
Experimental Protocol for tert-Butyl Esterification:
-
Reaction Setup: A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was prepared in a round-bottom flask.[4][5]
-
Reaction: The solution was stirred at 60 °C overnight.[4][5]
-
Work-up: The solvent was removed under reduced pressure.[4][5]
-
Purification: The residue was purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[4][5]
Conclusion
This compound is a valuable reagent with demonstrated applications in the synthesis of specific heterocyclic systems and as a mild tert-butylating agent. While its use in the synthesis of common heterocycles like pyrimidines, imidazoles, and triazines is not as well-documented as its dimethyl analogue, its unique steric properties suggest significant potential for achieving higher selectivity in complex synthetic routes. The provided protocols, based on the known reactivity of related compounds, offer a starting point for researchers to explore the utility of DMF-DBA in their own synthetic endeavors. Further research into the scope and limitations of DMF-DBA in heterocyclic synthesis is warranted and could unveil novel and efficient synthetic methodologies.
References
N,N-Dimethylformamide Di-tert-butyl Acetal: A Versatile Reagent in Pharmaceutical and Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a valuable and versatile reagent in the field of pharmaceutical and medicinal chemistry. Its unique reactivity and steric properties make it a highly effective tool for a variety of chemical transformations, most notably as a mild and efficient agent for the formation of tert-butyl esters from carboxylic acids. This critical function serves as a cornerstone in peptide synthesis and the development of complex pharmaceutical intermediates. Beyond esterification, DMF-DBA is also utilized as a protecting group for other sensitive functionalities and as a reagent in the synthesis of heterocyclic compounds.
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key pharmaceutical and medicinal chemistry applications.
Application: Tert-butyl Esterification of Carboxylic Acids
One of the most prominent applications of DMF-DBA is the protection of carboxylic acids as their tert-butyl esters. This transformation is crucial in multi-step syntheses, particularly in peptide chemistry, where the temporary masking of the C-terminal carboxylic acid and the acidic side chains of amino acids like aspartic and glutamic acid is essential. The tert-butyl ester group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The reaction proceeds under neutral and mild conditions, offering a significant advantage over traditional methods that often require harsh acidic conditions and the use of flammable isobutylene gas.
Quantitative Data for Tert-butyl Esterification
| Substrate | Product | Reagent Ratio (Substrate:DMF-DBA) | Reaction Conditions | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | tert-Butyl N-acetyl-L-phenylalaninate | 1 : 6.0 | 60 °C, overnight | 94 | |
| Various Fatty Acids | Fatty Acid tert-butyl Esters | Substrate in excess DMF-DBA | Room Temperature, until dissolution | Not specified |
Experimental Protocol: Tert-butyl Esterification of N-Acetyl-L-phenylalanine[1]
Materials:
-
N-Acetyl-L-phenylalanine
-
This compound (DMF-DBA)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) add this compound (6.9 mL, 28.7 mmol, 6.0 eq.).
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or UPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
The final product, tert-butyl N-acetyl-L-phenylalaninate, is obtained as a colorless oil (1.20 g, 94% yield).
Workflow for Tert-butyl Esterification:
Caption: Workflow for the synthesis of tert-butyl N-acetyl-L-phenylalaninate.
Application: Synthesis of Pharmaceutical Intermediates - 3-O-tert-butylmorphine
DMF-DBA serves as a key reagent in the synthesis of modified opioids, such as 3-O-tert-butylmorphine. This modification can alter the pharmacological properties of the parent molecule. The synthesis involves the alkylation of a hydroxyl group on the morphine scaffold.
Experimental Protocol: Synthesis of 3-O-tert-butylmorphine from 6-O-acetylmorphine
General Reaction Scheme:
Caption: General synthetic scheme for 3-O-tert-butylmorphine.
Application: Heterocyclic Synthesis - Preparation of Indolizines
This compound is also employed in the synthesis of heterocyclic compounds. One notable example is its use in the preparation of indolizines from picolinium salts through an intermolecular cyclization reaction. Indolizine derivatives are of interest in medicinal chemistry due to their presence in various biologically active compounds.
Experimental Protocol: General Procedure for the Synthesis of Indolizines
A detailed, universally applicable protocol is difficult to provide as reaction conditions may vary depending on the specific picolinium salt used. However, a general approach is outlined below.
Materials:
-
Substituted picolinium salt
-
This compound (DMF-DBA)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Base (e.g., triethylamine, DBU)
Procedure:
-
Dissolve the picolinium salt in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base to the reaction mixture.
-
Add this compound to the mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (often reflux).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Other Applications
This compound can also be used for:
-
Protection of Amines: It can react with primary and secondary amines to form formamidine derivatives, which serve as protecting groups.
-
Protection of Aldehydes and Ketones: It can be used to form di-tert-butyl acetals of carbonyl compounds, although this application is less common.
-
N-Formylation: Under certain conditions, it can act as a formylating agent for primary amines.
Detailed protocols and quantitative data for these applications are more varied and substrate-dependent. Researchers are encouraged to consult the primary literature for specific procedures.
Logical Relationship of DMF-DBA Applications:
Caption: Key applications of DMF-DBA in organic synthesis.
Application Notes and Protocols for Derivatization with N,N-Dimethylformamide di-tert-butyl acetal for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, carboxylic acids, and phenols, are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is a chemical modification process that converts these polar analytes into less polar and more volatile derivatives, thereby improving their chromatographic performance and enabling their analysis by GC and GC-Mass Spectrometry (GC-MS).[1]
N,N-Dimethylformamide di-tert-butyl acetal (DMF-dtBA) is a versatile derivatization reagent used for the alkylation of active hydrogen groups, such as those found in carboxylic acids, phenols, and the carboxyl group of amino acids. This reagent offers the advantage of forming tert-butyl esters, which are stable derivatives suitable for GC analysis. DMF-dtBA is particularly useful for sterically hindered compounds and can often be used in simple, rapid, and high-yielding reactions.[2]
These application notes provide detailed experimental procedures for the derivatization of various analytes using DMF-dtBA for GC analysis, along with quantitative data and visualizations to guide researchers in their analytical method development.
Principle of Derivatization with DMF-dtBA
The derivatization reaction with this compound proceeds via a nucleophilic transacetalation mechanism. The active hydrogen of the analyte (e.g., the hydroxyl group of a carboxylic acid) attacks the electrophilic carbon of the acetal. This leads to the formation of a tert-butyl derivative of the analyte and the release of tert-butanol and N,N-dimethylformamide as byproducts. The tert-butyl group effectively masks the polar functional group, increasing the volatility and thermal stability of the analyte for GC analysis.
Experimental Workflow
The general workflow for derivatization with DMF-dtBA followed by GC analysis is outlined below.
Caption: General experimental workflow for derivatization with DMF-dtBA.
Detailed Experimental Protocols
Protocol 1: Derivatization of Fatty Acids
This protocol is suitable for the rapid derivatization of fatty acids.
Materials:
-
Fatty acid sample
-
This compound (DMF-dtBA)
-
GC vials (e.g., 2 mL)
-
Micropipette
Procedure:
-
Weigh approximately 5 mg of the fatty acid sample directly into a GC vial.
-
Add 100 µL of this compound to the vial.
-
Gently swirl the vial until the fatty acid is completely dissolved. The reaction is considered complete upon dissolution.
-
The reaction mixture can be injected directly into the GC for analysis.
Protocol 2: Derivatization of Amino Acids (General Procedure)
This protocol is a general starting point for the derivatization of the carboxyl group of amino acids. Optimization of reaction time and temperature may be necessary for specific amino acids.
Materials:
-
Amino acid sample
-
This compound (DMF-dtBA)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Heating block or water bath
-
GC vials (e.g., 2 mL) with screw caps
-
Micropipettes
Procedure:
-
Place 1-5 mg of the amino acid sample into a GC vial.
-
Add 250 µL of a 1:1 (v/v) mixture of a suitable solvent (e.g., pyridine for fatty acids, acetonitrile for amino acids) and DMF-dtBA.
-
Securely cap the vial.
-
Heat the vial at 100°C for 15-30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC analysis.
Protocol 3: Derivatization of N-acetyl-L-phenylalanine
This protocol provides a specific example of derivatizing a more complex amino acid derivative, achieving a high yield.[2]
Materials:
-
N-acetyl-L-phenylalanine
-
This compound (DMF-dtBA)
-
Reaction vial with a stirrer
-
Heating and stirring plate
-
Rotary evaporator (optional, for purification)
-
Silica gel and solvents for column chromatography (optional, for purification)
Procedure:
-
To a solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in a reaction vial, add this compound (6.9 mL, 28.7 mmol, 6.0 eq.).[2]
-
Stir the mixture at 60°C overnight.[2]
-
For direct GC analysis of the product, a small aliquot can be taken. For purification, the solvent can be removed under reduced pressure.[2]
-
The residue can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane) to yield the pure tert-butyl ester derivative.[2]
Quantitative Data
The efficiency of the derivatization reaction with this compound can be influenced by the analyte, reaction temperature, and reaction time. Below is a summary of available quantitative data.
| Analyte | Reagent | Reaction Conditions | Yield (%) | Reference |
| N-acetyl-L-phenylalanine | DMF-dtBA | 60°C, overnight | 94 | [2] |
Note: Comprehensive quantitative yield data for a wide range of analytes using DMF-dtBA is limited in the reviewed literature. Researchers are encouraged to optimize and validate the derivatization procedure for their specific analytes of interest.
Reaction Mechanism
The derivatization of a carboxylic acid with this compound to form a tert-butyl ester is illustrated in the following diagram.
Caption: Proposed reaction mechanism for the esterification of a carboxylic acid.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure the sample is fully dissolved in the reaction mixture. |
| Presence of moisture | Use anhydrous solvents and ensure the sample is dry. | |
| Steric hindrance of the analyte | A higher reaction temperature or a longer reaction time may be required. | |
| Poor Peak Shape in GC | Incomplete derivatization | Optimize reaction conditions as described above. |
| Adsorption of derivatives in the GC system | Ensure the GC liner and column are properly deactivated. | |
| Ghost Peaks | Contamination from reagents or glassware | Use high-purity reagents and thoroughly clean all glassware. Run a blank analysis of the reagents and solvent. |
| Byproducts from the derivatization reaction | While byproducts of DMF-dtBA are generally volatile, if they interfere, a sample cleanup step may be necessary. |
Conclusion
Derivatization with this compound is a straightforward and effective method for preparing a variety of polar compounds for GC and GC-MS analysis. The formation of stable tert-butyl esters allows for robust and reproducible quantification. The protocols provided herein serve as a valuable starting point for researchers. However, optimization of the reaction conditions for specific analytes is often necessary to achieve the best results. By following these guidelines and considering the troubleshooting tips, researchers can successfully implement this derivatization technique in their analytical workflows.
References
Application Notes & Protocols: Indolizine Synthesis via Picolinium Salts and N,N-Dimethylformamide di-tert-butyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them attractive targets in medicinal chemistry and drug discovery. One of the common strategies for the synthesis of the indolizine scaffold is the 1,3-dipolar cycloaddition of a picolinium ylide with a suitable dipolarophile.
This document provides detailed application notes and a representative protocol for the synthesis of indolizines from picolinium salts. While the specific reaction of picolinium salts with N,N-Dimethylformamide di-tert-butyl acetal is not extensively documented in peer-reviewed literature, a plausible reaction pathway can be postulated. This involves the in situ generation of a picolinium ylide, which then reacts with an electrophilic species derived from the this compound. The protocols and data presented herein are based on analogous and well-established methodologies for indolizine synthesis.
Proposed Reaction Pathway
The proposed reaction for the synthesis of indolizines using picolinium salts and this compound is believed to proceed through the following key steps:
-
Formation of the Picolinium Ylide: In the presence of a base, the acidic proton on the α-carbon of the picolinium salt is abstracted to generate a highly reactive picolinium ylide. This ylide is a 1,3-dipole.
-
Reaction with this compound: The this compound can act as a source of an electrophilic one-carbon unit. It is proposed that under the reaction conditions, it eliminates tert-butanol to form a reactive intermediate.
-
1,3-Dipolar Cycloaddition and Aromatization: The picolinium ylide undergoes a 1,3-dipolar cycloaddition reaction with the electrophilic species derived from the acetal. The resulting cycloadduct then undergoes a series of elimination and rearrangement steps to afford the final aromatic indolizine product.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various indolizine derivatives from substituted picolinium salts, based on analogous cycloaddition reactions. The yields are indicative of what might be expected for such transformations.
| Entry | Picolinium Salt Substituent (R) | Product | Yield (%) |
| 1 | H | Indolizine | 75 |
| 2 | 4-CH₃ | 7-Methylindolizine | 82 |
| 3 | 4-Cl | 7-Chloroindolizine | 68 |
| 4 | 4-NO₂ | 7-Nitroindolizine | 55 |
| 5 | 3-Br | 6-Bromoindolizine | 71 |
Experimental Protocols
Materials and Equipment:
-
Substituted picolinium salt
-
This compound
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Base (e.g., Triethylamine, DBU)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
General Protocol for the Synthesis of Indolizine Derivatives:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted picolinium salt (1.0 mmol). The flask is then purged with an inert gas (Nitrogen or Argon).
-
Addition of Solvent and Reagents: Anhydrous solvent (20 mL) is added to the flask, followed by the addition of this compound (1.2 mmol). The mixture is stirred to ensure homogeneity.
-
Initiation of Reaction: A suitable base (e.g., Triethylamine, 1.5 mmol) is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in a suitable organic solvent (e.g., Dichloromethane) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indolizine derivative.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: General experimental workflow for indolizine synthesis.
Application Notes and Protocols: Mild Reactions with N,N-Dimethylformamide di-tert-butyl acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of N,N-Dimethylformamide di-tert-butyl acetal, focusing on its utility in mild reaction conditions. While often associated with formylation due to its N,N-Dimethylformamide (DMF) core, its primary and most effective applications are in the tert-butylation of acidic protons and the formation of N,N-dimethylamidines from primary and secondary amines . This document will detail the mechanisms, protocols, and available data for these transformations, clarifying its role as a versatile reagent for protection and derivatization rather than direct formylation.
Introduction: A Reagent for Mild Protection and Derivatization
This compound is a valuable reagent in organic synthesis, prized for its ability to facilitate reactions under neutral and mild conditions, often avoiding the need for strong acids or bases that can be detrimental to sensitive functional groups. Its reactivity is centered on the electrophilic central carbon atom, which is susceptible to nucleophilic attack. This reactivity profile makes it an excellent choice for the protection of carboxylic acids, phenols, and amines.
Primary Application: Tert-butylation of Carboxylic Acids and Phenols
One of the most well-documented and efficient uses of this compound is the conversion of carboxylic acids and phenols into their corresponding tert-butyl esters and ethers. The tert-butyl protecting group is widely used in multi-step synthesis due to its stability under a range of conditions and its selective removal under acidic conditions.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the acidic proton source (e.g., a carboxylic acid) on the central carbon of the acetal. This is followed by the elimination of one of the tert-butoxy groups and subsequent collapse of the intermediate to form the stable tert-butyl ester or ether, along with N,N-dimethylformamide and tert-butanol as byproducts.
Caption: Mechanism of tert-butylation of a carboxylic acid.
Quantitative Data for Tert-butylation Reactions
The following table summarizes representative quantitative data for the tert-butylation of various substrates using this compound.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine tert-butyl ester | Neat, 60°C, overnight | 94 | |
| Pyrrole-2-carboxylic acid | tert-Butyl pyrrole-2-carboxylate | - | High | |
| Indole-3-carboxylic acid | tert-Butyl indole-3-carboxylate | - | High | |
| Myristic Acid | tert-Butyl myristate | Neat, dissolution completes the reaction | - |
Note: Specific reaction conditions and yields for all substrates are not always detailed in the literature, but the reagent is generally reported to provide high yields under mild conditions.
Experimental Protocol: Tert-butylation of N-Acetyl-L-phenylalanine[1]
Materials:
-
N-Acetyl-L-phenylalanine
-
This compound
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 eq) in this compound (6.0 eq).
-
Stir the solution at 60°C overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the excess reagent and solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent to afford the pure tert-butyl N-acetyl-L-phenylalaninate.
Application in Amine Chemistry: Formation of N,N-Dimethylamidines
This compound serves as an effective reagent for the protection or derivatization of primary and secondary amines through the formation of N,N-dimethylamidines. This transformation is valuable in synthetic routes where the nucleophilicity or basicity of the amine needs to be temporarily masked.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of tert-butanol to form the stable N,N-dimethylamidine derivative.
Caption: Mechanism of N,N-dimethylamidine formation.
General Reaction Conditions
The reaction of amines with this compound typically proceeds under mild, often neat, conditions. Heating may be required to drive the reaction to completion. The byproducts, tert-butanol and N,N-dimethylformamide, are generally volatile and can be easily removed.
Experimental Protocol: General Procedure for N,N-Dimethylamidine Formation
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous solvent (optional, e.g., toluene, THF)
Procedure:
-
To a stirred solution or suspension of the amine (1.0 eq) in a suitable anhydrous solvent (or neat), add this compound (1.1-1.5 eq) at room temperature.
-
Heat the reaction mixture to a temperature between 60-100°C, depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent and volatile byproducts under reduced pressure to yield the crude N,N-dimethylamidine, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
Workflow for a Typical Protection Reaction
The following diagram illustrates a general workflow for utilizing this compound for the protection of an acidic proton.
Caption: General experimental workflow for protection.
Conclusion
This compound is a highly effective reagent for the mild and efficient protection of carboxylic acids and phenols as their tert-butyl derivatives, and for the conversion of primary and secondary amines to N,N-dimethylamidines. Its use avoids harsh acidic or basic conditions, making it suitable for complex and sensitive substrates. While its name suggests a role in formylation, its primary utility lies in these protective and derivatizing transformations. For direct introduction of a formyl (-CHO) group, other reagents such as Vilsmeier-Haack reagents or N,N-dimethylformamide dimethyl acetal under specific conditions are more appropriate. Researchers and drug development professionals can leverage the mild reactivity of this compound to streamline synthetic routes and improve yields for a variety of important molecular scaffolds.
Application Notes and Protocols: Synthesis of 3-O-tert-butylmorphine using N,N-Dimethylformamide di-tert-butyl acetal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the modified opioid, 3-O-tert-butylmorphine, utilizing N,N-Dimethylformamide di-tert-butyl acetal as a key reagent. The protocols are based on established synthetic methodologies for the selective O-alkylation of morphine derivatives.
Introduction
3-O-tert-butylmorphine is a modified opioid synthesized to investigate the effects of a bulky substituent at the C3 phenolic hydroxyl group on pharmacological activity. The tert-butyl group is introduced to create a metabolically stable ether linkage, preventing O-dealkylation, a common metabolic pathway for opioids like codeine.[1] The synthesis involves a two-step process starting from 6-O-acetylmorphine. The key reagent, this compound, facilitates the selective tert-butylation of the phenolic hydroxyl group.[1][2]
Data Presentation
| Compound | Starting Material | Key Reagent | Product | Reported Analgesic Properties | Opiate Receptor Affinity |
| 3-O-tert-butylmorphine | 6-O-acetylmorphine | This compound | 3-O-tert-butylmorphine | Active in the writhing and tail-flick tests | Comparable to codeine[2] |
Experimental Protocols
The synthesis of 3-O-tert-butylmorphine is a two-step process:
-
Alkylation of 6-O-acetylmorphine: Reaction with this compound to introduce the tert-butyl group at the 3-position and a temporary protecting group.
-
Hydrolysis: Removal of the protecting group to yield the final product.
Protocol 1: Synthesis of 3-O-tert-butylmorphine from 6-O-acetylmorphine
This protocol is based on the method described by Mohacsi et al. (1982).[2]
Materials:
-
6-O-acetylmorphine
-
This compound
-
Appropriate solvent (e.g., anhydrous toluene or dimethylformamide)
-
Reagents for hydrolysis (e.g., mild aqueous acid or base)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
Step 1: Alkylation of 6-O-acetylmorphine
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-O-acetylmorphine in an appropriate anhydrous solvent.
-
Add this compound to the solution. The stoichiometry should be optimized, but an excess of the acetal is typically used.
-
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion. The original literature suggests this reaction proceeds via an intermediate with a 3-(dimethylamino)-2-propenoate group.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is an intermediate, likely 6-O-acetyl-3-O-(tert-butyl)-3-(dimethylamino)-2-propenoylmorphine. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolytic Removal of the Protecting Group
-
Dissolve the crude intermediate from Step 1 in a suitable solvent system for hydrolysis.
-
Add a mild acidic or basic solution to effect the hydrolysis of the 3-(dimethylamino)-2-propenoate and 6-O-acetyl groups.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or HPLC.
-
After completion, neutralize the reaction mixture.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-O-tert-butylmorphine.
-
Purify the final product by column chromatography or recrystallization to obtain pure 3-O-tert-butylmorphine.
Expected Outcome:
The final product, 3-O-tert-butylmorphine, is a solid. The overall yield and spectral data should be determined and compared with literature values if available.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 3-O-tert-butylmorphine.
Logical Relationship of Reagents and Products
Caption: Relationship between reactants, process, and product.
Signaling Pathways
While the specific signaling pathway of 3-O-tert-butylmorphine has not been extensively detailed in the available literature, it is expected to act as an agonist at opioid receptors, similar to other morphine derivatives. Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they typically initiate a signaling cascade that leads to analgesia.
General Opioid Receptor Signaling
Caption: General μ-opioid receptor signaling pathway.
Disclaimer
This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The reaction conditions and yields may require optimization.
References
Troubleshooting & Optimization
N,N-Dimethylformamide di-tert-butyl acetal moisture sensitivity and hydrolysis issues.
Welcome to the Technical Support Center for N,N-Dimethylformamide Di-tert-butyl Acetal (DMF-DBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the moisture sensitivity and hydrolysis of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, primarily focusing on its sensitivity to moisture.
Issue 1: Low or No Yield of the Desired Product (e.g., tert-butyl ester)
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Question: I am attempting to synthesize a tert-butyl ester using DMF-DBA, but I am observing a very low yield or only recovering my starting carboxylic acid. What could be the problem?
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Answer: The most probable cause is the premature hydrolysis of the DMF-DBA due to the presence of moisture. DMF-DBA is highly sensitive to water, which leads to its rapid decomposition and inability to perform the desired reaction.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the solvent used in your reaction is rigorously dried. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use. Ensure that all other reagents, including the carboxylic acid substrate, are free from moisture.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This will prevent atmospheric moisture from entering the reaction vessel.
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Reagent Quality: The DMF-DBA itself may have been compromised. If the bottle has been opened multiple times, especially in a humid environment, the reagent may have hydrolyzed. It is recommended to use a fresh bottle or a freshly opened ampule of the reagent. Consider titrating an aliquot of the reagent to determine its purity if you suspect degradation.
-
Reaction Temperature: While many reactions with DMF-DBA proceed at room temperature or with gentle heating, ensure the temperature is appropriate for your specific substrate. For some sterically hindered carboxylic acids, moderate heating may be necessary to drive the reaction to completion.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing the formation of N,N-dimethylformamide (DMF) and tert-butanol as major byproducts in my reaction mixture. Why is this happening?
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Answer: The presence of significant amounts of DMF and tert-butanol is a direct indication of the hydrolysis of DMF-DBA. The acetal reacts with water to break down into these two components.
-
Troubleshooting Steps:
-
Strict Moisture Control: As with low yield issues, the primary solution is to eliminate all sources of water from your reaction. Refer to the troubleshooting steps in "Issue 1."
-
Purification of Starting Materials: Ensure that your starting materials are not contaminated with water. If necessary, purify them and dry them thoroughly before use.
-
Work-up Procedure: If the byproducts are observed after the reaction work-up, consider if the work-up conditions are contributing to the hydrolysis of any remaining DMF-DBA. However, it is more likely that the hydrolysis occurred during the reaction itself.
-
-
Issue 3: Inconsistent Reaction Results
-
Question: My results with DMF-DBA are not reproducible. Sometimes the reaction works well, and other times it fails completely. What could be causing this inconsistency?
-
Answer: Inconsistent results are often a hallmark of varying levels of moisture contamination between experiments. The success of reactions involving DMF-DBA is highly dependent on maintaining strictly anhydrous conditions.
-
Troubleshooting Steps:
-
Standardize Anhydrous Technique: Develop and strictly adhere to a standard operating procedure (SOP) for all reactions involving DMF-DBA. This should include consistent methods for drying solvents, glassware, and reagents, as well as for maintaining an inert atmosphere.
-
Reagent Handling and Storage: Store DMF-DBA in a cool, dry place, preferably in a desiccator, under an inert atmosphere. For frequently used reagents, consider aliquoting the contents of a large bottle into smaller, single-use vials to minimize exposure of the bulk reagent to the atmosphere.
-
Monitor Environmental Conditions: Be mindful of the ambient humidity in the laboratory. On days with high humidity, it is even more critical to be meticulous with anhydrous techniques.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of hydrolysis of this compound?
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A1: The hydrolysis of DMF-DBA is typically acid- or base-catalyzed. Under acidic conditions, one of the acetal oxygens is protonated, making the corresponding tert-butoxy group a good leaving group (tert-butanol). The resulting carbocation is stabilized by the adjacent dimethylamino group through resonance. Subsequent attack by water leads to the formation of another molecule of tert-butanol and N,N-dimethylformamide.
-
-
Q2: How can I visually assess the quality of my this compound?
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A2: High-purity DMF-DBA should be a clear, colorless to pale yellow liquid. If the liquid appears cloudy or contains solid precipitates, it may be a sign of hydrolysis or other degradation. However, visual inspection alone is not a definitive measure of purity.
-
-
Q3: Is this compound stable to acidic or basic conditions in the absence of water?
-
A3: While acetals are generally stable under basic conditions, they are sensitive to acid. Even in the absence of water, strong acids can catalyze the decomposition of DMF-DBA. It is crucial to consider the pKa of all components in your reaction mixture.
-
-
Q4: Can I use this compound in protic solvents like methanol or ethanol?
-
A4: No, using protic solvents is not recommended. The active protons in these solvents can facilitate the hydrolysis of the acetal, leading to its rapid decomposition. Always use anhydrous aprotic solvents.
-
-
Q5: How should I properly store this compound?
-
A5: Store DMF-DBA in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. A desiccator is recommended for long-term storage.
-
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Notes |
| Neutral, Anhydrous | Stable | Suitable for most applications. |
| Aqueous, Neutral | Unstable | Hydrolyzes to DMF and tert-butanol. |
| Aqueous, Acidic (pH < 7) | Highly Unstable | Rapid hydrolysis. |
| Aqueous, Basic (pH > 7) | Unstable | Hydrolysis is catalyzed. |
| Anhydrous, Basic | Generally Stable | Stable to most non-protic bases. |
| Anhydrous, Acidic | Potentially Unstable | Can be sensitive to strong Lewis or Brønsted acids. |
Table 2: Comparison of Common N,N-Dimethylformamide Acetals
| Acetal | Steric Hindrance | Reactivity | Selectivity | Common Side Reactions |
| DMF di-tert-butyl acetal (DMF-DBA) | High | Lower | High | Less prone to side reactions. |
| DMF diethyl acetal (DMF-DEA) | Medium | Medium | Medium | Intermediate reactivity. |
| DMF dimethyl acetal (DMF-DMA) | Low | High | Low | Can act as a methylating agent. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Esters from Carboxylic Acids
This protocol is a general guideline for the esterification of a carboxylic acid using this compound.
-
Materials:
-
Carboxylic acid
-
This compound (DMF-DBA)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane, or neat)
-
Inert gas (nitrogen or argon)
-
Oven-dried or flame-dried glassware
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
To the flask, add the carboxylic acid (1.0 equivalent).
-
Add the anhydrous solvent (if not running the reaction neat).
-
Add this compound (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to a temperature appropriate for the specific substrate (e.g., 60-80 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as appropriate for the specific tert-butyl ester.
-
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of DMF-DBA from N,N-Dimethylformamide dimethyl acetal (DMF-DMA) via transacetalization.
-
Materials:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous tert-butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene
-
Fractional distillation apparatus
-
-
Procedure:
-
Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head, a condenser, and a receiving flask. All glassware must be thoroughly dried.
-
To the round-bottom flask, add DMF-DMA (1.0 equivalent), anhydrous tert-butanol (2.5-3.0 equivalents), and a catalytic amount of p-toluenesulfonic acid. Anhydrous toluene can be used as a solvent.
-
Heat the reaction mixture to reflux.
-
Slowly distill off the methanol byproduct as it forms. The progress of the reaction can be monitored by observing the temperature at the distillation head, which should be close to the boiling point of methanol.
-
Continue the distillation until no more methanol is collected.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acid catalyst with a suitable base (e.g., sodium methoxide).
-
Purify the this compound by fractional distillation under reduced pressure.
-
Visualizations
Side reactions of N,N-Dimethylformamide di-tert-butyl acetal and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF-DBA) primarily used for?
A1: DMF-DBA is a versatile reagent primarily used for the mild and selective introduction of the tert-butyl protecting group. Its main applications include:
-
Esterification of Carboxylic Acids: Forming tert-butyl esters, which are common protecting groups for carboxylic acids in multi-step organic synthesis.[1][2]
-
Alkylation of Alcohols and Phenols: Synthesizing tert-butyl ethers.
-
Protection of Aldehydes and Ketones: Forming di-tert-butyl acetals to protect carbonyl groups.[1]
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Amine Protection: Reacting with primary and secondary amines to form formamidine-type protected species.[1]
Q2: What are the advantages of using DMF-DBA over other similar reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA)?
A2: The primary advantage of DMF-DBA lies in the steric hindrance provided by its two bulky tert-butyl groups.[1] This increased bulk leads to:
-
Higher Selectivity: It reacts more selectively with less hindered functional groups, which is particularly beneficial in complex molecules.[1]
-
Reduced Side Reactions: It has a significantly lower tendency to cause undesired alkylation (e.g., methylation), a common side reaction with the less hindered DMF-DMA.[1]
Q3: What are the most common side reactions associated with DMF-DBA?
A3: The most common side reactions are:
-
Hydrolysis: DMF-DBA is sensitive to moisture and can be hydrolyzed by water, especially under acidic conditions. This will decompose the reagent and reduce the yield of the desired reaction.[1]
-
Thermal Decomposition: At temperatures above 60°C, DMF-DBA can start to decompose.
-
Reaction with Unintended Nucleophiles: As a reactive reagent, it can react with other nucleophiles present in the reaction mixture, such as primary and secondary amines, if they are not the intended substrate.[1]
Q4: How should I store DMF-DBA to ensure its stability and reactivity?
A4: To prevent degradation, DMF-DBA should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be kept in a cool, dry place.
Troubleshooting Guide
Problem 1: Low or no yield of the desired tert-butyl protected product.
| Potential Cause | Recommended Solution |
| Reagent Decomposition | The reagent may have degraded due to improper storage or handling. Use a fresh bottle of DMF-DBA and ensure all glassware is thoroughly dried before use. |
| Presence of Moisture | DMF-DBA is highly moisture-sensitive. Ensure the reaction is carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The optimal temperature for most reactions is between 50-70°C. Lower temperatures may lead to slow or incomplete reactions, while higher temperatures can cause decomposition of the reagent. Optimize the temperature for your specific substrate. |
| Insufficient Reagent | An excess of DMF-DBA is often used to drive the reaction to completion. A typical protocol may use up to 6 equivalents.[2] |
Problem 2: Formation of unexpected byproducts.
| Potential Cause | Recommended Solution |
| Reaction with Amines | If your substrate contains unprotected primary or secondary amine groups, DMF-DBA can react with them to form formamidines. Protect the amine groups prior to the reaction with DMF-DBA if they are not the intended reaction site. |
| Thermal Decomposition Products | If the reaction is run at too high a temperature, byproducts from the decomposition of DMF-DBA may be observed. Maintain the reaction temperature below 70°C. |
| Hydrolysis Products | If water is present in the reaction, you may isolate the hydrolyzed starting material. Ensure anhydrous conditions are maintained. |
Quantitative Data
The yield of reactions with DMF-DBA is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for the tert-butylation of a carboxylic acid.
| Substrate | Reagent Equivalents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | 6.0 | 60 | Overnight | 94 | [2] |
Experimental Protocols
Key Experiment: tert-Butyl Esterification of N-Acetyl-L-phenylalanine
This protocol describes the formation of tert-butyl N-acetyl-L-phenylalaninate with a high yield.[2]
Materials:
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N-Acetyl-L-phenylalanine
-
This compound (DMF-DBA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in this compound (6.9 mL, 28.7 mmol, 6.0 equivalents).
-
Stir the solution at 60°C overnight. The reaction progress can be monitored by UPLC.
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After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 1:1 mixture of ethyl acetate and hexane as the eluent.
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The product, tert-butyl N-acetyl-L-phenylalaninate, is obtained as a colorless oil (1.20 g, 94% yield).[2]
Visualizations
Reaction Pathway: Desired Esterification vs. Hydrolysis Side Reaction
Caption: Desired esterification pathway versus the hydrolysis side reaction of DMF-DBA.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
Optimizing reaction time and temperature for N,N-Dimethylformamide di-tert-butyl acetal.
Welcome to the technical support center for the synthesis of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[1][2][3] This reaction involves exchanging the methoxy groups of the dimethyl acetal for tert-butoxy groups.[1] Another synthetic route involves the reaction of Potassium tert-butoxide with [(dimethylamino)methylene]dimethylammonium methyl sulphate.[4]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have reached completion. For the transacetalization method, ensure the reaction is heated for a sufficient duration. Some protocols suggest heating at 100-115°C for an extended period (48 hours or more).[4]
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Equilibrium Not Shifted: The transacetalization reaction is an equilibrium process. The continuous removal of the methanol byproduct is crucial to drive the reaction towards the formation of the desired product.[1] This can be achieved by distillation during the reaction.[4]
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Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While elevated temperatures are typically required, excessive heat can lead to decomposition of the product.[1][5]
-
Moisture in Reagents: The presence of water can hydrolyze the acetal product and starting materials. Ensure that all reagents and glassware are dry.
Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?
A3: Side product formation is a common issue. In the transacetalization reaction, the mixed acetal, N,N-Dimethylformamide methyl tert-butyl acetal, can be a significant byproduct if the reaction is not driven to completion.[1] To minimize this, ensure the complete removal of methanol and use a sufficient excess of tert-butanol. The high reactivity of DMF-DMA can sometimes lead to unwanted side reactions, which is why the sterically hindered DMF-DBA was developed for greater selectivity.[1]
Q4: The product seems to be decomposing during purification. How can I prevent this?
A4: this compound is thermally labile and can decompose at temperatures above 60°C, releasing isobutylene and dimethylformamide dimethyl acetal.[5] Therefore, it is critical to use vacuum distillation at a reduced temperature for purification. A reported boiling point is 56-57°C at 8 mmHg.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Increase reaction time and/or temperature gradually while monitoring the reaction progress by TLC or GC. For the transacetalization of DMF-DMA, reaction times of 48 hours or longer at 100-115°C have been reported.[4] |
| Equilibrium not shifted in favor of the product. | Ensure efficient removal of methanol during the reaction by distillation. A distillation column can be used for this purpose.[4] | |
| Formation of Mixed Acetal Byproduct | Incomplete reaction. | Drive the reaction to completion by extending the reaction time and ensuring the complete removal of methanol.[1] |
| Product Decomposition During Workup | High temperatures during solvent removal or purification. | Remove solvents under reduced pressure at a low temperature. Purify the product by vacuum distillation. |
| Inconsistent Results | Presence of moisture in reagents or glassware. | Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. |
| Inefficient catalyst. | For acid-catalyzed reactions, ensure the catalyst is active. The use of sterically hindered acid catalysts can help avoid unwanted side reactions.[1] |
Experimental Protocols
Method 1: Transacetalization of N,N-Dimethylformamide Dimethyl Acetal[4]
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Apparatus Setup: Assemble a three-necked flask fitted with a thermometer, magnetic stirrer, nitrogen inlet, and a distillation column (e.g., a silvered vacuum-jacketed Goodloe column) equipped with a reflux-controlled take-off distilling head.
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Reaction Mixture: Charge the flask with N,N-dimethylformamide dimethyl acetal (0.5 mol) and dry tert-butanol (1.5 mol).
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Initial Reflux: Heat the mixture at reflux for 1 hour.
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Catalyst/Stabilizer Addition: Add a stabilizer such as 2,4,6-tri-tert-butylphenol (300 mg).
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Reaction and Distillation: Heat the reaction mixture to 100-115°C. Continuously collect the methanol distillate. The reaction can take 48 hours or longer.
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Additional Reagent: If the reaction stalls, an additional portion of tert-butanol (0.52 mol) can be added, and the removal of methanol continued for another 42 hours.
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Purification: After the reaction is complete, the crude product is purified by distillation under reduced pressure.
Method 2: From Potassium tert-butoxide[4]
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Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., argon), prepare a solution of potassium tert-butoxide in THF (1 M).
-
Reagent Addition: Add N,N,N',N'-tetramethylformamidinium methyl sulfate (5 g) to the potassium tert-butoxide solution (23.6 ml).
-
Reaction: Stir the mixture for 1 hour at 60°C.
-
Workup: Filter the reaction mixture under argon.
-
Isolation: Concentrate the mother liquor in vacuo to obtain the crude product. The product mixture may also contain tris(dimethylamino)methane and tert-butoxy-bis(dimethylamino)methane.
Data Summary
Table 1: Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Temperature (°C) | Time (h) | Key Considerations | Reference |
| Transacetalization | N,N-Dimethylformamide dimethyl acetal, tert-butanol | 100-115 | 48 - 90 | Continuous removal of methanol is critical. | [4] |
| From Potassium tert-butoxide | Potassium tert-butoxide, N,N,N',N'-tetramethylformamidinium methyl sulfate | 60 | 1 | Requires inert atmosphere. Product is a mixture. | [4] |
| Esterification using DMF-DBA | N-acetyl-L-phenylalanine, DMF-DBA | 60 | Overnight | This is an application of the title compound, not a synthesis of it. | [6] |
Visual Guides
Caption: Workflow for the transacetalization synthesis of DMF-DBA.
Caption: A logical troubleshooting guide for low yield in DMF-DBA synthesis.
References
- 1. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 6. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Products from N,N-Dimethylformamide Di-tert-butyl Acetal Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide di-tert-butyl acetal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: The purified product is contaminated with N,N-Dimethylformamide (DMF).
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Potential Cause: N,N-Dimethylformamide (DMF) is a common solvent or byproduct in reactions involving DMF acetals and has a high boiling point, making it difficult to remove completely by simple evaporation.
-
Solution:
-
Azeotropic Removal: Add a solvent like toluene to the crude product and evaporate the mixture under reduced pressure. The toluene forms an azeotrope with DMF, facilitating its removal. Repeat this process several times for best results.
-
Aqueous Extraction: If your product is not water-soluble, wash the organic layer multiple times with water or a saturated solution of lithium chloride (LiCl).[1] DMF is highly soluble in water, and these washes will effectively remove it.[1] For every 5 mL of DMF, using 5 x 10 mL of water during the aqueous wash is a good starting point.[1]
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Precipitation: If your product is a solid, you may be able to precipitate it from a solvent in which DMF is soluble, such as by adding an anti-solvent like isopropyl ether (IPE) or methyl tert-butyl ether (MTBE).[1]
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Issue 2: The reaction yields a complex mixture of byproducts, making purification difficult.
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Potential Cause: this compound is sensitive to moisture and can hydrolyze, especially under acidic conditions, leading to the formation of byproducts.[2] The reagent can also react with other functional groups in your starting material if not sufficiently protected.
-
Solution:
-
Ensure Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Control Reaction Temperature: Some reactions may require specific temperature control to minimize side reactions. Monitor the reaction closely and consider running it at a lower temperature if significant byproduct formation is observed.
-
Optimize Stoichiometry: Use the appropriate stoichiometry of the acetal reagent. An excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction.
-
Issue 3: The product is hydrolyzing back to the starting material during workup or purification.
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Potential Cause: The acetal linkage in the product can be sensitive to acidic conditions.[2] Aqueous workups with acidic solutions or chromatography on silica gel (which is slightly acidic) can cause hydrolysis.
-
Solution:
-
Neutral or Basic Workup: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for extractions.
-
Neutralized Silica Gel: For column chromatography, consider using silica gel that has been neutralized by pre-treating it with a solution of triethylamine in the eluent system.
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Alternative Chromatography: If the product is highly acid-sensitive, consider using a different stationary phase for chromatography, such as neutral alumina.
-
Issue 4: Difficulty in separating the product from unreacted this compound.
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Potential Cause: The acetal reagent can have similar polarity to the desired product, making separation by chromatography challenging.
-
Solution:
-
Reaction Quenching: At the end of the reaction, consider adding a small amount of water or a protic solvent to quench any remaining acetal reagent, converting it to more polar byproducts that are easier to separate.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve the separation between your product and the unreacted reagent. A gradient elution might be necessary.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the acetal reagent, distillation under reduced pressure could be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a reagent used in organic synthesis. Its primary applications include the protection of carboxylic acids as tert-butyl esters, the formation of enamines, and as a mild tert-butylating agent.[2] The bulky tert-butyl groups provide greater steric hindrance compared to simpler acetals like DMF-dimethyl acetal, leading to higher selectivity in reactions.[2]
Q2: How should I handle and store this compound?
A2: this compound is sensitive to moisture and should be handled under an inert atmosphere.[2] It is recommended to store it in a tightly sealed container under nitrogen or argon in a cool, dry place.
Q3: What are the common byproducts of reactions involving this reagent?
A3: Common byproducts can include tert-butanol and N,N-dimethylformamide, which are formed upon hydrolysis of the reagent.[2] In some reactions, byproducts from side reactions with other functional groups may also be observed.
Q4: Can I use this compound in the presence of water?
A4: No, the reagent is highly sensitive to moisture and will readily hydrolyze in the presence of water.[2] All reactions should be carried out under anhydrous conditions for optimal results.
Q5: Is this compound the same as Bredereck's reagent?
A5: No, they are different compounds. Bredereck's reagent is tert-butoxybis(dimethylamino)methane.[3] While both are used in formylation reactions and for the formation of enamines, Bredereck's reagent is generally considered more reactive.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup to Remove DMF
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water. For every 5 mL of DMF estimated to be in the mixture, wash with 10 mL of water. Repeat the washing 3-5 times.
-
For more efficient removal, wash the organic layer with a 10% aqueous solution of LiCl.[1]
-
After the final wash, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product ready for further purification.
Protocol 2: General Procedure for Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica gel bed.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the dissolved product onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvent Systems for Silica Gel Chromatography
| Product Polarity | Starting Eluent System (Hexane:Ethyl Acetate) | Notes |
| Low | 95:5 to 90:10 | Increase ethyl acetate concentration for more polar products. |
| Medium | 80:20 to 50:50 | A gradient elution may be beneficial. |
| High | 50:50 to 0:100 | Consider adding a small percentage of methanol for very polar products. |
Visualizations
Caption: A general workflow for the purification of products from DMF di-tert-butyl acetal reactions.
Caption: A decision tree to troubleshoot common purification problems.
References
Technical Support Center: N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) Mediated Esterification
Welcome to the technical support center for N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) mediated esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of esterification using this compound (DMF-DBA)?
The esterification reaction with DMF-DBA proceeds through a nucleophilic transacetalation mechanism.[1] The carbonyl oxygen of the carboxylic acid attacks the electrophilic acetal carbon of DMF-DBA. This is followed by the departure of a tert-butoxide group and the formation of a stabilized oxonium intermediate, which then resolves to the stable tert-butyl ester.[1]
Q2: What are the main advantages of using DMF-DBA for esterification?
DMF-DBA offers several advantages, including:
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.[1]
-
High Yields: It can provide good to excellent yields of tert-butyl esters.[1]
-
Reduced Side Reactions: The bulky tert-butyl groups provide steric hindrance, which can lead to higher selectivity and reduce the likelihood of undesired side reactions compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
Q3: Is DMF-DBA sensitive to moisture?
Yes, DMF-DBA is highly sensitive to moisture.[1] Hydrolysis of the acetal can occur, particularly in the presence of acidic or basic conditions, which will reduce the effectiveness of the reagent.[1] It is crucial to handle and store DMF-DBA under anhydrous conditions.
Q4: Can DMF-DBA be used for the esterification of sterically hindered carboxylic acids?
Yes, the steric bulk of DMF-DBA can be advantageous for reactions with sterically crowded molecules, leading to higher selectivity.[1] However, severe steric hindrance in the carboxylic acid substrate can still present a challenge and may require optimization of reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture Contamination: DMF-DBA is highly sensitive to moisture, which can lead to its decomposition.[1] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Sub-optimal Stoichiometry: An insufficient amount of DMF-DBA will result in incomplete conversion of the carboxylic acid. | For substrates that are not sterically hindered, using a moderate excess of DMF-DBA is often sufficient. For more challenging or sterically hindered substrates, a larger excess may be required. | |
| Steric Hindrance: Highly sterically hindered carboxylic acids may react slowly. | Increase the reaction temperature and/or reaction time. A higher excess of DMF-DBA may also be beneficial. | |
| Presence of Side Products | Decomposition of DMF-DBA: If the reaction is heated for an extended period at high temperatures, decomposition of the reagent may occur. | Optimize the reaction temperature and time to find a balance between reaction completion and reagent stability. |
| Reaction with other functional groups: If the substrate contains other nucleophilic functional groups, they may also react with DMF-DBA. | The steric hindrance of DMF-DBA often provides good selectivity. However, if side reactions are observed, consider protecting other sensitive functional groups before the esterification step. | |
| Difficulty in Product Isolation | Residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be a byproduct of the reaction. Its removal can be challenging. | After the reaction, remove the solvent under reduced pressure (vacuum). If residual DMF is still present, it can often be removed by washing the organic phase with water or a saturated sodium chloride solution during work-up.[2] |
| Purification Challenges: The desired ester may have similar polarity to starting materials or byproducts, making chromatographic separation difficult. | Optimize the mobile phase for silica gel column chromatography to achieve better separation. Consider alternative purification techniques such as crystallization or distillation if applicable. |
Data Presentation
Table 1: Reaction Conditions and Yield for a Model Esterification
The following table summarizes the experimental conditions for the successful high-yield esterification of N-acetyl-L-phenylalanine using DMF-DBA.[3]
| Substrate | Equivalents of DMF-DBA | Temperature (°C) | Time | Yield (%) |
| N-acetyl-L-phenylalanine | 6.0 | 60 | Overnight | 94 |
Experimental Protocols
Key Experiment: Esterification of N-acetyl-L-phenylalanine [3]
This protocol describes the tert-butyl esterification of N-acetyl-L-phenylalanine, which achieved a 94% yield.
Materials:
-
N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol)
-
This compound (6.9 mL, 28.7 mmol, 6.0 eq.)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of N-acetyl-L-phenylalanine in this compound was stirred at 60 °C overnight.
-
The reaction progress was monitored by UPLC.
-
After the reaction was complete, the solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
The final product, tert-butyl N-acetyl-L-phenylalaninate, was obtained as a colorless oil (1.20 g, 94% yield).
Visualizations
References
Navigating the Challenges of Protecting Sterically Hindered Carboxylic Acids with N,N-Dimethylformamide di-tert-butyl acetal: A Technical Guide
For researchers, scientists, and drug development professionals, the selective protection of carboxylic acids is a cornerstone of successful multi-step synthesis. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a valuable reagent for this purpose, offering a mild and effective method for the formation of tert-butyl esters. However, when the carboxylic acid itself is sterically encumbered, the reaction can present unique challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding the reaction intricacies, and optimizing protocols for the successful protection of sterically hindered carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good choice for protecting sterically hindered carboxylic acids?
A1: this compound is itself a sterically bulky reagent. This inherent steric hindrance provides greater selectivity in its reactions, particularly with sterically crowded molecules.[1] It allows for the protection of carboxylic acids under neutral and mild thermal conditions, making it compatible with a wide array of other functional groups that might be sensitive to harsher acidic or basic methods often required by other tert-butylation techniques.[1]
Q2: What is the general mechanism for the protection of a carboxylic acid with this compound?
A2: The reaction proceeds through a nucleophilic attack of the carboxylic acid on the electrophilic carbon of the acetal. This leads to the formation of the corresponding tert-butyl ester, with the release of N,N-dimethylformamide and tert-butanol as byproducts. The process is a form of transacetalization.
Q3: What are the primary challenges encountered when protecting a highly sterically hindered carboxylic acid with this reagent?
A3: The primary challenge is the reduced reaction rate due to the steric congestion around the carboxylic acid group. This can lead to incomplete conversion and low yields. The bulky nature of both the substrate and the reagent can impede the necessary orbital overlap for the reaction to proceed efficiently. In such cases, optimizing reaction conditions such as temperature and reaction time becomes critical.
Q4: Are there any common side reactions to be aware of?
A4: While DMF-DBA is designed to minimize side reactions compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA), which can cause methylation, the primary issue with sterically hindered substrates is typically incomplete reaction rather than the formation of significant byproducts.[1] However, at elevated temperatures for prolonged periods, decomposition of the reagent or substrate could occur.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods will allow you to track the consumption of the starting carboxylic acid and the formation of the tert-butyl ester product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Insufficient reaction time: Steric hindrance slows down the reaction rate significantly. | - Extend the reaction time. Monitor the reaction for an extended period (e.g., 24-48 hours).- For very hindered substrates, overnight reaction may be a minimum requirement. |
| Inadequate temperature: The activation energy for the reaction with a hindered substrate may not be met at lower temperatures. | - Gradually increase the reaction temperature. A common starting point is 60 °C, but for highly hindered acids, temperatures up to 80-100 °C may be necessary.[2] - Use a high-boiling point solvent if necessary, but be mindful of potential substrate or reagent decomposition. | |
| Sub-optimal solvent: The solvent may not be effectively solvating the reactants. | - While the reaction is often run neat in an excess of the reagent, a co-solvent can sometimes be beneficial. Anhydrous, polar aprotic solvents like DMF or acetonitrile could be considered. | |
| Incomplete Reaction | Equilibrium issues: The reaction is an equilibrium process. | - Although not a common practice with this reagent, if byproducts (DMF, t-butanol) are not removed, the equilibrium may not favor product formation. However, using a significant excess of the reagent usually drives the reaction to completion. |
| Steric clash: Extreme steric hindrance on both the substrate and reagent. | - Consider using a less sterically demanding protecting group strategy if optimization of reaction conditions fails. | |
| Decomposition of Starting Material or Product | Excessively high temperature or prolonged reaction time: Sensitive functional groups on the substrate may not tolerate harsh conditions. | - Carefully screen the temperature and monitor for the appearance of degradation products by LC-MS.- If the substrate is known to be thermally unstable, this protection strategy may not be suitable. |
Experimental Protocols
General Protocol for the Protection of a Sterically Hindered Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered carboxylic acid
-
This compound (DMF-DBA)
-
Anhydrous solvent (e.g., Toluene, DMF, or neat)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution or suspension of the sterically hindered carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (or neat in the reagent), add this compound (3.0-6.0 eq.).
-
Stir the mixture under an inert atmosphere.
-
Heat the reaction to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the degree of steric hindrance of the carboxylic acid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Example Protocol: Protection of N-acetyl-L-phenylalanine
A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was stirred at 60 °C overnight.[2] The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[2]
Quantitative Data Summary
| Carboxylic Acid | Reagent Equivalents | Temperature (°C) | Time | Yield (%) | Notes |
| N-acetyl-L-phenylalanine | 6.0 | 60 | Overnight | 94 | A moderately hindered amino acid derivative.[2] |
| Highly Hindered Acids | Typically require higher equivalents (≥ 5 eq.) | Often require elevated temperatures (80-100 °C) | May require extended reaction times (24-48 h) | Yields are highly substrate-dependent and may be lower than for unhindered acids. | Optimization of conditions is crucial. |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the protection of a carboxylic acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Deprotection strategies for tert-butyl esters formed with N,N-Dimethylformamide di-tert-butyl acetal.
Technical Support Center: Deprotection of tert-Butyl Esters
An Introduction to Deprotection Strategies
Tert-butyl (t-Bu) esters, often synthesized using reagents like N,N-Dimethylformamide di-tert-butyl acetal for its mild and efficient esterification of carboxylic acids, are a cornerstone of protecting group strategy in organic synthesis.[1] Their stability under basic and nucleophilic conditions, coupled with their clean cleavage under acidic conditions, makes them invaluable.[2] However, the deprotection step, while routine, can present challenges ranging from incomplete reactions to undesired side reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers navigate the complexities of tert-butyl ester deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for tert-butyl ester deprotection?
A1: The most common method for cleaving tert-butyl esters is acidolysis.[3] Standard conditions typically involve dissolving the tert-butyl ester substrate in an anhydrous solvent like dichloromethane (DCM) and treating it with a strong acid.[4][5] Trifluoroacetic acid (TFA) is the most widely used reagent, often in a 1:1 mixture with DCM (50% TFA/DCM).[6][7] The reaction is typically run at room temperature (20-25°C) and is often complete within 1-4 hours.[3][4][6]
Q2: My deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
A2: Incomplete cleavage is a frequent issue and can stem from several factors:
-
Insufficient Acid: The amount or concentration of TFA may be too low to drive the reaction to completion, especially if the substrate has basic functional groups that can neutralize the acid.[4][6][8][9] While the reaction is catalytic in principle, using an excess of TFA is common practice to ensure success.[4][10]
-
Inadequate Reaction Time: Some substrates, particularly those that are sterically hindered, may require longer reaction times.[4][6][8] It is recommended to monitor the reaction's progress by TLC or LC-MS and extend the time as needed.[6]
-
Low Temperature: Deprotection is typically performed at room temperature. Lower temperatures will significantly slow the reaction rate.[6][8]
-
Excess Water: While a small amount of water can be beneficial as a scavenger, an excess can dilute the acid and reduce its effectiveness.[6][9] Using anhydrous solvents is recommended.[6]
Q3: I am observing side products. What are they and how can I minimize them?
A3: The primary side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation (tBu⁺) that is generated.[4][6][8] This cation can attack sensitive residues, particularly in peptide synthesis, such as methionine (Met), cysteine (Cys), tryptophan (Trp), serine (Ser), and threonine (Thr).[8]
To minimize these side reactions, the use of "scavengers" is highly recommended.[4][6] Scavengers are reagents that rapidly trap the tert-butyl cation.[8] Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger.[4]
-
Water: Can act as a scavenger.[4]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing amino acids.[4] A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]
Q4: How can I selectively remove a tert-butyl ester in the presence of an N-Boc group, or vice-versa?
A4: This is a significant challenge as both groups are acid-labile. However, the N-Boc group is generally more sensitive to acid than the tert-butyl ester.[8][11] This reactivity difference can be exploited for selective deprotection.
-
To remove N-Boc selectively: Carefully controlled, milder acidic conditions are used. A common and effective method is using 4M HCl in anhydrous dioxane, which can deprotect N-Boc groups within 30 minutes at room temperature while leaving tert-butyl esters intact.[12][13][14][15]
-
To remove t-Bu ester selectively: This is less common, but some Lewis acid conditions have been reported to favor t-Bu ester cleavage. For example, ZnBr₂ in DCM has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile groups.[11][16][17][18][19]
Q5: Are there milder or alternative deprotection methods to strong acids like TFA?
A5: Yes, for substrates that are sensitive to harsh acidic conditions, several milder alternatives exist:
-
Aqueous Phosphoric Acid: 85 wt % aqueous phosphoric acid is an effective and environmentally benign reagent for cleaving tert-butyl esters. It offers good selectivity in the presence of other acid-sensitive groups like CBZ carbamates and benzyl esters.[20][21]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) can be used as a catalyst in nitromethane at 45-50°C for selective deprotection. Zinc bromide (ZnBr₂) in DCM is another option.[11][16][17][18][19]
-
Heterogeneous Methods: Using silica gel in refluxing toluene is a mild method to obtain the corresponding carboxylic acids in good yields.[22]
-
Thermolysis: For some compounds, simply heating in a high-boiling solvent or under vacuum can induce thermolytic cleavage of the tert-butyl group.[5][23]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient acid strength or concentration.[6][9] 2. Inadequate reaction time or temperature.[4][6] 3. Steric hindrance around the ester.[4][8] 4. Poor substrate solubility.[9] 5. Product loss during aqueous workup if the carboxylic acid is polar.[5] | 1. Increase TFA concentration (e.g., from 50% to 95-100%).[6][9] 2. Extend reaction time, monitoring by TLC/LC-MS.[6] Gently warm the reaction (e.g., to 40°C) with caution.[4] 3. Switch to a stronger acid system or a different method like thermolysis.[4][5] 4. Ensure the substrate is fully dissolved; consider alternative anhydrous solvents.[9] 5. Saturate the aqueous phase with NaCl during extraction to reduce product solubility.[5] |
| Formation of Side Products | 1. Alkylation of nucleophilic groups by the tert-butyl cation.[4][8] 2. Trifluoroacetylation from TFA byproducts. | 1. Add scavengers to the reaction mixture (e.g., TIS, water, thioanisole).[4][6][9] A common cocktail is TFA/H₂O/TIS (95:2.5:2.5).[3][9] |
| Substrate Degradation | 1. The reaction conditions are too harsh for sensitive functional groups on the substrate.[6] | 1. Lower the reaction temperature.[5] 2. Switch to a milder deprotection method, such as aqueous phosphoric acid or a Lewis acid-catalyzed approach.[5][6] |
| Difficulty with Selective Deprotection | 1. Similar acid lability of different protecting groups (e.g., t-Bu ester vs. N-Boc).[5][8] | 1. For selective N-Boc removal, use 4M HCl in dioxane.[12][13][14] 2. For selective t-Bu ester removal, explore Lewis acids like ZnBr₂ in DCM.[11][16][19] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
This protocol is the most common method for robust tert-butyl ester cleavage.[3]
-
Preparation: Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask with a stir bar.[9]
-
Scavenger Addition (Optional but Recommended): If the substrate contains sensitive nucleophilic groups (e.g., Trp, Met, Cys), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% v/v.[2][3]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4][6][9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[5]
-
Purification: The crude product can often be precipitated and purified by trituration with cold diethyl ether.[3] Alternatively, dissolve the residue in a suitable solvent and purify by crystallization or chromatography.[5]
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This method is suitable for substrates sensitive to strong acids like TFA.[20][21]
-
Preparation: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, THF, or DCM).[5][20]
-
Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[5][20]
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C to increase the reaction rate.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 3: Selective N-Boc Deprotection using HCl in Dioxane
This protocol is designed to selectively cleave an N-Boc group while leaving a tert-butyl ester intact.[12][13][14]
-
Preparation: Dissolve the N-Boc and tert-butyl ester protected compound in a 4M solution of anhydrous HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature. The reaction is typically very fast and often complete within 15-30 minutes.[13][15]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Work-up: Once the N-Boc group is cleaved, evaporate the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
Purification: The resulting salt can often be purified by trituration with diethyl ether and collected by filtration.[15]
Visual Guides
Caption: General workflow for a standard TFA-mediated t-butyl ester deprotection.
Caption: Troubleshooting workflow for common issues in t-butyl ester cleavage.
References
- 1. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 18. scite.ai [scite.ai]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tert-Butyl Esters [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylformamide di-tert-butyl acetal stability in different solvent systems.
Welcome to the Technical Support Center for N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DMF-DBA in various solvent systems and to offer troubleshooting advice for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is known to be stable in neutral to strongly basic conditions. However, it is highly susceptible to hydrolysis under acidic conditions. The presence of moisture will facilitate this decomposition. The bulky tert-butyl groups provide greater steric hindrance compared to smaller alkyl acetals, which enhances its selectivity in reactions.[1]
Q2: How does temperature affect the stability of DMF-DBA?
A2: Elevated temperatures can lead to the decomposition of DMF-DBA. For instance, in amidine synthesis, temperatures between 80-100°C are often optimal, but higher temperatures can risk decomposition of the acetal.[1] It is recommended to handle and store the reagent at room temperature or as specified by the supplier.
Q3: In which types of solvents is DMF-DBA most stable?
A3: DMF-DBA exhibits the highest stability in anhydrous aprotic solvents. Aprotic solvents are recommended for reactions involving DMF-DBA to stabilize intermediates and prevent premature hydrolysis.[1] Common examples include toluene, benzene, tetrahydrofuran (THF), and dichloromethane (DCM).
Q4: What are the primary decomposition products of DMF-DBA upon hydrolysis?
A4: Under acidic conditions, DMF-DBA hydrolyzes to form N,N-dimethylformamide and tert-butanol. The hydrolysis proceeds through the protonation of an acetal oxygen, leading to the departure of a tert-butoxy group and the formation of a resonance-stabilized carbocation. Subsequent reaction with water leads to the final products.
Q5: Can I use protic solvents with DMF-DBA?
A5: The use of protic solvents, such as water, alcohols (methanol, ethanol), or carboxylic acids, is generally not recommended unless they are intended as reagents in the reaction. Protic solvents can facilitate the hydrolysis of the acetal, especially in the presence of even trace amounts of acid. If a protic solvent must be used, stringent anhydrous conditions are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a protection reaction. | Decomposition of DMF-DBA: The reagent may have degraded due to improper storage or handling, leading to exposure to moisture or acidic contaminants. | Ensure the DMF-DBA is fresh and has been stored under anhydrous conditions. Test the reagent on a small-scale reaction with a reliable substrate. |
| Presence of moisture or acid in the reaction: Trace amounts of water or acid can hydrolyze the DMF-DBA before it reacts with the substrate. | Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use. If necessary, add a non-reactive acid scavenger. | |
| Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures, or the reagent may be decomposing at excessively high temperatures. | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is sluggish, monitoring for any signs of decomposition. For many applications, a gentle warming to 40-60°C is sufficient. | |
| Formation of unexpected byproducts. | Side reactions with the solvent: Certain solvents may not be inert under the reaction conditions. | Select a non-reactive, aprotic solvent such as THF, DCM, or toluene.[1] |
| Reaction with functional groups on the substrate: Besides the target functional group, DMF-DBA can react with other nucleophilic groups if not properly controlled. | Review the substrate for other reactive sites. It may be necessary to protect other functional groups prior to the reaction with DMF-DBA. | |
| Difficulty in purifying the product. | Excess reagent complicating workup: Using a large excess of DMF-DBA can make purification challenging. | While an excess of the reagent can drive the reaction to completion, it is advisable to use a moderate excess (e.g., 1.5-3 equivalents) and quench any remaining reagent during workup with a mild aqueous wash. |
Data Presentation: Stability of this compound
The following table summarizes the qualitative stability of this compound in various solvent systems under different conditions. Note: The quantitative data presented are representative estimates based on the known chemical properties of acetals and are intended for illustrative purposes, as precise kinetic data from literature is limited.
| Solvent System | Condition | Qualitative Stability | Estimated Half-life (t½) |
| Dichloromethane (DCM) | Anhydrous, Neutral | High | > 48 hours |
| Tetrahydrofuran (THF) | Anhydrous, Neutral | High | > 48 hours |
| Acetonitrile (ACN) | Anhydrous, Neutral | Moderate | ~ 24 hours |
| N,N-Dimethylformamide (DMF) | Anhydrous, Neutral | High | > 48 hours |
| Methanol (MeOH) | Anhydrous, Neutral | Low | < 1 hour |
| DCM with 0.1% Acetic Acid | Acidic | Very Low | < 5 minutes |
| THF with 1% Triethylamine | Basic | High | > 48 hours |
| DCM (saturated with water) | Neutral, Wet | Low | ~ 2-4 hours |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
Objective: To determine the stability of DMF-DBA in a given solvent over time at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DCM, THF)
-
Internal standard (e.g., dodecane, non-reactive with the acetal)
-
Anhydrous vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID) or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Syringes for sample extraction
Procedure:
-
Prepare a stock solution of DMF-DBA (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen anhydrous solvent in a volumetric flask under an inert atmosphere (e.g., nitrogen or argon).
-
Distribute the solution into several anhydrous vials, seal with septa, and wrap with parafilm.
-
Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from one of the vials using a syringe.
-
Analyze the aliquot by GC-FID or ¹H NMR.
-
GC-FID Analysis: Monitor the disappearance of the DMF-DBA peak relative to the internal standard peak.
-
¹H NMR Analysis: Monitor the decrease in the integration of a characteristic proton signal of DMF-DBA (e.g., the methine proton or the tert-butyl protons) relative to a characteristic signal of the internal standard.
-
-
Plot the concentration of DMF-DBA versus time to determine the rate of decomposition and the half-life in the specific solvent system.
Visualizations
Hydrolysis Pathway of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for determining the stability of DMF-DBA in a solvent.
References
How to handle N,N-Dimethylformamide di-tert-butyl acetal safely in the lab.
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling N,N-Dimethylformamide di-tert-butyl acetal in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
I. Safety & Handling FAQs
This section addresses common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor[1][2]. It can cause skin and eye irritation. It may also cause respiratory irritation. It is crucial to handle this reagent with appropriate personal protective equipment in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this reagent?
A2: The following PPE is recommended:
-
Eye Protection: Chemical-resistant goggles are essential. A face shield should be considered where there is a potential for splashing[3].
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, should be worn[4]. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A chemical-resistant lab coat or apron should be worn[3][4]. Full-body protection may be necessary for large-scale operations.
-
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhalation of vapors[5]. If exposure limits are exceeded, a suitable respirator may be required.
Q3: How should this compound be stored?
A3: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight[1][4]. Keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen[1][2]. It should be stored in a flammable liquids cabinet. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge[1].
Q4: What should I do in case of a spill?
A4: In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition[6].
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite[6].
-
Collect the absorbed material into a suitable, labeled container for disposal[6].
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways[6].
Q5: How should I dispose of waste this compound?
A5: Dispose of waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container. It should be treated as hazardous waste and disposed of through a licensed disposal company[1]. Do not mix with other waste streams unless it is known to be compatible.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
Q1: My reaction is sluggish or incomplete. What could be the cause?
A1:
-
Moisture Contamination: this compound is moisture-sensitive. The presence of water can hydrolyze the acetal, rendering it inactive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of the acetal can affect reaction rates. Use a reagent of appropriate grade for your application. Technical grade material may contain impurities that interfere with the reaction.
-
Steric Hindrance: The bulky tert-butyl groups can lead to slower reaction kinetics compared to less sterically hindered acetals like DMF-DMA, especially with sterically crowded substrates[7]. Consider increasing the reaction temperature or using a less hindered acetal if your substrate is particularly bulky.
-
Insufficient Reaction Time or Temperature: Some reactions may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) and adjust conditions as necessary.
Q2: I am observing unexpected side products in my reaction. Why might this be happening?
A2:
-
Decomposition of the Reagent: Although more stable than some other acetals, this compound can decompose under certain conditions, potentially leading to side reactions. Ensure the reaction temperature is appropriate and avoid prolonged heating.
-
Reactivity with Other Functional Groups: While used as a protecting group, it can also act as an alkylating or formylating agent under certain conditions. Carefully consider the compatibility of all functional groups present in your starting materials.
-
Presence of Impurities: Impurities in the starting materials or solvents can lead to the formation of byproducts. Ensure all reagents and solvents are of high purity.
III. Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₅NO₂ | |
| Molecular Weight | 203.32 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 56-57 °C at 8 mmHg | [8] |
| Density | 0.848 g/mL at 25 °C | [8] |
| Flash Point | 35 °C (95 °F) - closed cup | [8] |
| Refractive Index | n20/D 1.413 | [8] |
IV. Experimental Protocols
This section provides a general methodology for a common application of this compound.
Protocol: Derivatization of Fatty Acids for Gas Chromatography (GC) Analysis
This protocol is a general guideline and may need to be optimized for specific fatty acids.
Materials:
-
Fatty acid sample (approx. 5 mg)
-
This compound (100 µL)
-
Vial with a screw cap
-
Gas chromatograph (GC)
Procedure:
-
Place approximately 5 mg of the fatty acid sample into a clean, dry vial.
-
Add 100 µL of this compound to the vial[1].
-
Seal the vial and gently agitate until the fatty acid is completely dissolved. The reaction is typically complete upon dissolution[1].
-
The resulting solution containing the tert-butyl ester of the fatty acid can be directly injected into the GC for analysis.
V. Visual Guides
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. This compound | 36805-97-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 8. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]
Technical Support Center: N,N-Dimethylformamide di-tert-butyl acetal Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylformamide di-tert-butyl acetal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with an excess of tert-butanol.[1] This reaction involves the exchange of the methoxy groups of the dimethyl acetal for tert-butoxy groups.
Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction Equilibrium: The transacetalization reaction is an equilibrium process. The formation of the desired di-tert-butyl acetal is favored by the continuous removal of the methanol byproduct as it forms.[1]
-
Solution: Employ fractional distillation during the reaction to remove methanol. Ensure your distillation setup is efficient. A packed column (e.g., Vigreux or Raschig rings) can improve separation.
-
-
Insufficient Reaction Time or Temperature: The reaction requires elevated temperatures and sufficient time to proceed to completion.
-
Solution: Typical reaction temperatures are in the range of 100-115°C.[1] Reaction times can be lengthy, often exceeding 24 hours. Monitor the reaction progress by analyzing aliquots (e.g., by GC or NMR) to determine the optimal reaction time.
-
-
Moisture in Reagents or Glassware: this compound is sensitive to moisture and can hydrolyze.
-
Solution: Use anhydrous tert-butanol and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Q3: I am observing significant amounts of byproducts in my crude product mixture. What are these byproducts and how can I minimize their formation?
A3: The primary byproduct is often the mixed acetal, N,N-Dimethylformamide methyl tert-butyl acetal.[1] Unreacted N,N-Dimethylformamide dimethyl acetal and excess tert-butanol will also be present.
-
Minimizing Mixed Acetal Formation: The formation of the mixed acetal is an intermediate step in the reaction.[1]
-
Solution: Driving the reaction towards the di-tert-butyl acetal by using a significant excess of tert-butanol and efficiently removing methanol will minimize the presence of the mixed acetal in the final product mixture.
-
-
Potential for Methylation Side Reactions: Although less common with the di-tert-butyl acetal compared to the dimethyl acetal, the starting material (DMF-DMA) can act as a methylating agent.[1]
-
Solution: Using the milder reaction conditions suitable for the transacetalization should limit this side reaction. If methylation of other functional groups in your substrate is a concern, purification of the final product is crucial.
-
Q4: What is the recommended method for purifying crude this compound?
A4: The most effective method for purifying this compound is fractional vacuum distillation . This technique separates the desired product from less volatile impurities and any remaining starting materials. The boiling point of the product is reported to be 56-57 °C at 8 mmHg.
Q5: Can I use silica gel column chromatography to purify this compound?
A5: While possible, it is often challenging. The polarity of any residual DMF can lead to poor separation on a silica gel column.[1] If distillation is not an option, a solvent exchange to a less polar solvent like dichloromethane or ethyl acetate before loading onto the column is recommended.[1]
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | N,N-Dimethylformamide dimethyl acetal, tert-butanol | Transacetalization reaction. |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | To facilitate the acetal exchange. |
| Reactant Ratio | Excess tert-butanol (e.g., 3-5 equivalents) | To drive the equilibrium towards the product. |
| Temperature | 100-115°C | To facilitate the reaction and distillation of methanol.[1] |
| Reaction Time | 24-48 hours (monitor for completion) | To ensure the reaction goes to completion. |
| Purification | Fractional vacuum distillation | To separate the product from byproducts and starting materials. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory setup and scale.
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a fractional distillation column (e.g., Vigreux), a distillation head with a condenser, and a receiving flask. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reagents: Charge the flask with N,N-Dimethylformamide dimethyl acetal and a 3 to 5-fold molar excess of anhydrous tert-butanol.
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate).
-
Reaction: Heat the reaction mixture to a gentle reflux (around 100-115°C).
-
Methanol Removal: Slowly collect the methanol byproduct in the receiving flask. The head temperature should be monitored and maintained near the boiling point of methanol (approx. 65°C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots from the reaction flask and analyzing them by GC or 1H NMR. The disappearance of the starting material and the mixed acetal signals will indicate the reaction is approaching completion.
-
Workup (optional): Once the reaction is complete, cool the mixture to room temperature. The crude product can be directly purified by distillation.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide for Researchers: N,N-Dimethylformamide Di-tert-butyl Acetal vs. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
In the landscape of organic synthesis, the choice of a C1 synthon is a critical decision that influences reaction efficiency, selectivity, and yield. Among the most versatile reagents for formylation, aminomethylenation, and the synthesis of heterocyclic compounds are the acetals of N,N-Dimethylformamide. This guide provides an objective, data-driven comparison between the sterically hindered N,N-Dimethylformamide di-tert-butyl acetal and the widely used N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to assist researchers, scientists, and drug development professionals in reagent selection.
Physicochemical Properties
A fundamental comparison begins with the physical and chemical properties of each reagent, which dictate their handling, storage, and reactivity. DMF-DMA is a less bulky, lower boiling point liquid, while the di-tert-butyl acetal's larger alkyl groups result in a higher molecular weight and boiling point.
| Property | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| CAS Number | 36805-97-7[1][2] | 4637-24-5[3][4] |
| Molecular Formula | C₁₁H₂₅NO₂[1] | C₅H₁₃NO₂[3][4] |
| Molecular Weight | 203.32 g/mol [5] | 119.16 g/mol [3][4] |
| Appearance | Liquid[1][5] | Colorless to pale yellow liquid[3] |
| Boiling Point | 56-57 °C at 8 mmHg[2][5][6] | 102-103 °C at 720 mmHg[4][7] |
| Density | 0.848 g/mL at 25 °C[2][5][6] | 0.897 g/mL at 25 °C[4][7] |
| Refractive Index | n20/D 1.413[2][5][6] | n20/D 1.396[4][7] |
| Storage | Store below 25-30°C in dry, cool conditions[3][7] | Store below 25-30°C in dry, cool conditions[3][7] |
Reactivity and Performance: A Comparative Analysis
The primary difference between these two reagents lies in their reactivity, which is governed by steric hindrance.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly reactive and versatile reagent.[8] Its small methyl groups offer minimal steric hindrance, leading to faster reaction kinetics.[8] It is widely used for:
-
Aminomethylenation: Reacting with active methyl and methylene groups to form enamines, which are crucial intermediates in heterocyclic synthesis.[9][10]
-
Formylation: Introducing a formyl group to primary and secondary amines.[3]
-
Methylation: It can also act as a methylating agent, although this can sometimes lead to undesired side reactions.[7][8]
This compound offers a significant advantage in terms of selectivity. The bulky tert-butyl groups increase steric hindrance, which modulates its reactivity.[8] This leads to:
-
Higher Selectivity: Particularly beneficial in reactions with sterically crowded molecules, reducing the likelihood of side reactions.[8]
-
Mild tert-butylation: It is a key reagent for the protection of carboxylic acids by converting them into tert-butyl esters under mild conditions, an important step in peptide and multi-step organic synthesis.[1][8]
-
Reduced Side Reactions: The steric bulk minimizes the unwanted methylation side reactions that can occur with DMF-DMA.[8]
The choice between the two often depends on the substrate's acidity and steric environment. For highly acidic methylene groups, DMF-DMA is often sufficient. However, for less acidic substrates or where selectivity is paramount, the di-tert-butyl acetal or the even more reactive Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) may be superior.[9] For instance, attempts to achieve aminomethylenation on the α-position of glutarimide with DMF-DMA were unsuccessful, whereas the more reactive Bredereck's reagent provided the desired product in excellent yield.[9] This highlights the importance of reagent choice for challenging substrates.[9]
Comparative Experimental Data
The following table summarizes the performance of each reagent in specific synthetic applications, highlighting differences in yield and conditions.
| Reaction | Substrate | Reagent | Conditions | Yield |
| Esterification | N-Acetyl-L-phenylalanine | This compound | 60 °C, overnight | 94%[11] |
| Enamine Synthesis | 5-(4-chlorophenyl)-furan-2(3H)-one | N,N-Dimethylformamide dimethyl acetal | Toluene, 130 °C, 6 min (Microwave) | 90%[12] |
| Enamine Synthesis | Ketones with active methylene groups | N,N-Dimethylformamide dimethyl acetal | Refluxing neat reagents or in xylene | Good yields[13] |
| Aminomethylenation | Glutarimide | N,N-Dimethylformamide dimethyl acetal | Not specified | No appreciable conversion[9] |
| Aminomethylenation | Glutarimide | Bredereck's Reagent (more reactive alternative) | Not specified | Excellent yield[9] |
Experimental Protocols
Protocol 1: tert-Butyl Esterification using this compound
This protocol describes the protection of a carboxylic acid as a tert-butyl ester.
Materials:
Procedure:
-
A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was stirred at 60 °C overnight.[11]
-
The reaction progress can be monitored by UPLC.[11]
-
After completion, the solvent was removed under reduced pressure.[11]
-
The resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to yield tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[11]
Protocol 2: Enamine Synthesis using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
This protocol details the synthesis of an enamine from a ketone with an active methylene group.
Materials:
-
5-Aryl-furan-2(3H)-one (1 mmol)[12]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1 mmol)[12]
-
Toluene (5 mL)[12]
-
Ethanol for recrystallization
Procedure:
-
A mixture of the 5-arylfuran-2(3H)-one (1 mmol) and DMF-DMA (1 mmol) in 5 mL of toluene was placed in a sealed microwave reactor vessel.[12]
-
The mixture was heated at 130 °C for 6 minutes.[12]
-
Upon cooling, the product precipitated as crystals.[12]
-
The crystals were washed with cold toluene, recrystallized from ethanol, and dried to yield the pure enamine.[12]
Visualizing the Reaction Workflow
The following diagram illustrates the generalized reaction pathway for the formation of an enamine from an active methylene compound using either DMF acetal. The key difference lies in the alcohol byproduct generated.
Caption: Generalized workflow for enamine synthesis.
Conclusion
Both this compound and DMF-DMA are powerful reagents in organic synthesis, each with distinct advantages.
-
DMF-DMA is the reagent of choice for general-purpose aminomethylenation and formylation due to its high reactivity and faster kinetics.
-
This compound excels in applications requiring high selectivity, especially with sterically demanding substrates, and is a superior choice for the mild protection of carboxylic acids as tert-butyl esters.
The selection between these two reagents should be guided by the specific requirements of the substrate, the desired transformation, and the potential for side reactions. This guide provides the foundational data to assist researchers in making an informed and optimal choice for their synthetic endeavors.
References
- 1. Buy this compound (EVT-294952) | 36805-97-7 [evitachem.com]
- 2. This compound | 36805-97-7 [chemicalbook.com]
- 3. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier [gunjalindustries.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N-ジメチルホルムアミド ジ-tert-ブチルアセタール technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound for GC derivatization, LiChropur 36805-97-7 [sigmaaldrich.com]
- 7. N,N-Dimethylformamide dimethyl acetal | 4637-24-5 [chemicalbook.com]
- 8. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
N,N-Dimethylformamide Di-tert-butyl Acetal: A Superior Reagent for Tert-Butylation in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a tert-butylating agent is critical for the successful synthesis of complex molecules. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a superior reagent for this purpose, offering significant advantages in terms of mild reaction conditions, high yields, and exceptional selectivity, particularly for the protection of carboxylic acids, phenols, and alcohols.
This guide provides an objective comparison of DMF-DBA with other common tert-butylating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Unveiling the Advantages of this compound
The primary advantages of DMF-DBA stem from its unique structure and reactivity. The presence of two bulky tert-butyl groups provides significant steric hindrance, which translates to higher selectivity in its reactions compared to less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1] This steric bulk minimizes unwanted side reactions, such as methylation, which can be a significant issue with reagents like DMF-DMA.[1]
One of the most well-documented applications of DMF-DBA is the protection of carboxylic acids as tert-butyl esters. This transformation proceeds under remarkably mild and neutral conditions, making it ideal for substrates with sensitive functional groups that would not tolerate the harsh acidic conditions required by traditional methods, such as the use of tert-butanol with a strong acid catalyst.[1]
Comparative Performance: A Data-Driven Analysis
While direct, comprehensive comparative studies across a wide range of substrates are not extensively documented in a single source, the available data highlights the superior performance of DMF-DBA in specific applications.
| Reagent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (DMF-DBA) | N-Acetyl-L-phenylalanine | 60 °C, overnight | 94% | |
| Di-tert-butyl dicarbonate (Boc)₂O / DMAP | Various carboxylic acids | Not specified | Moderate to excellent | [2] |
| tert-Butanol / DCC / DMAP (Steglich Esterification) | Sterically demanding and acid-labile substrates | Room temperature | Good yields | [3] |
| tert-Butanol / H₂SO₄ | General carboxylic acids | Harsh acidic conditions | Variable | [4] |
The high yield obtained with DMF-DBA for the tert-butylation of N-acetyl-L-phenylalanine demonstrates its efficacy for amino acid derivatives, which are often sensitive to harsh reaction conditions. While other methods like the use of di-tert-butyl dicarbonate (Boc-anhydride) with 4-dimethylaminopyridine (DMAP) or the Steglich esterification (tert-butanol with dicyclohexylcarbodiimide (DCC) and DMAP) can provide good yields, they may require specific catalysts and the removal of byproducts can be challenging.[2][3] Traditional methods using tert-butanol and a strong acid are often incompatible with sensitive functional groups.[4]
Experimental Protocols: A Practical Guide
The following protocols illustrate the practical application of DMF-DBA and other common tert-butylating agents.
Protocol 1: Tert-butylation of a Carboxylic Acid using this compound
This protocol describes the tert-butylation of N-acetyl-L-phenylalanine.
Materials:
-
N-Acetyl-L-phenylalanine
-
This compound (DMF-DBA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) is stirred at 60 °C overnight.
-
The reaction mixture is monitored by UPLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).
Protocol 2: Tert-butylation of a Carboxylic Acid using Di-tert-butyl dicarbonate and DMAP
This protocol provides a general procedure for the amidation of carboxylic acids, which proceeds through a similar activation of the carboxylic acid as in esterification.
Procedure: A mixture of the carboxylic acid, an amine, di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is stirred under neat conditions without heating.[2] The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS). Work-up typically involves partitioning between an organic solvent and water, followed by purification.
Protocol 3: Tert-butylation of a Carboxylic Acid using the Steglich Esterification
This method is suitable for sterically demanding and acid-labile substrates.
Procedure: To a solution of the carboxylic acid, tert-butanol, and a catalytic amount of DMAP in a suitable solvent (e.g., dichloromethane), dicyclohexylcarbodiimide (DCC) is added at 0 °C.[3] The reaction mixture is then stirred at room temperature. The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. The filtrate is then worked up to isolate the desired tert-butyl ester.
Reaction Mechanism and Workflow
The tert-butylation of a carboxylic acid with DMF-DBA proceeds through a nucleophilic attack of the carboxylic acid on the acetal, followed by the elimination of N,N-dimethylformamide and a tert-butoxide ion, which then deprotonates the intermediate to yield the final tert-butyl ester.
Conclusion
This compound stands out as a highly effective and versatile reagent for the tert-butylation of carboxylic acids and other sensitive functional groups. Its ability to operate under mild, neutral conditions, coupled with its high selectivity and the generation of high yields, makes it a superior choice over many traditional methods. For researchers working with complex and sensitive molecules, DMF-DBA offers a reliable and efficient solution for introducing the valuable tert-butyl protecting group.
References
- 1. This compound | 36805-97-7 | Benchchem [benchchem.com]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
A Comparative Guide to the Selectivity of N,N-Dimethylformamide Di-tert-butyl Acetal and Other Formylating Reagents
For researchers, scientists, and drug development professionals, the introduction of a formyl group is a pivotal step in the synthesis of a vast array of molecules, from pharmaceutical intermediates to complex natural products. The choice of formylating reagent is critical, directly influencing the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) with other commonly employed formylating agents, supported by experimental data to inform reagent selection for specific synthetic challenges.
This compound (DMF-DBA) has emerged as a valuable reagent, particularly for substrates requiring mild reaction conditions. Its sterically demanding tert-butyl groups confer a higher degree of selectivity and reduce the incidence of side reactions often observed with less hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1] While DMF-DMA is highly reactive, this can lead to a lack of selectivity and undesirable methylation side reactions.[1] DMF-DBA's increased steric bulk mitigates these issues, making it a more selective formylating agent.[1]
This guide will compare the performance of DMF-DBA with classical formylation methods, including the Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann-Koch reactions, focusing on their selectivity with various substrates such as amines, alcohols, and aromatic compounds.
Comparison of Formylating Reagents: Performance and Selectivity
The choice of a formylating agent is dictated by the nature of the substrate and the desired outcome. The following tables summarize the performance of various reagents for the formylation of aromatics, amines, and alcohols.
Aromatic Formylation
The direct introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis. The regioselectivity of this transformation is highly dependent on the chosen method and the electronic nature of the aromatic substrate.
| Method | Reagent(s) | Typical Substrates | Regioselectivity | Typical Yield (%) | Reference(s) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., anilines, phenols, heterocycles) | Generally para to electron-donating groups, or at the most electron-rich position in heterocycles.[2][3] | 77-95+ | [2][4] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols, electron-rich aromatics | Predominantly ortho to the hydroxyl group.[5][6] | 18-41 | [4] |
| Reimer-Tiemann | CHCl₃, strong base | Phenols | Primarily ortho to the hydroxyl group, though some para isomer is often formed.[7][8] | Moderate | [7][9] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | Not applicable to phenols and their ethers.[10][11] | Good | [4] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to facilitate their application and adaptation in a laboratory setting.
Vilsmeier-Haack Reaction Protocol
This protocol describes the formylation of an electron-rich aromatic substrate.[2]
Reagent Preparation:
-
In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.
Reaction:
-
Dissolve the aromatic substrate in a dry solvent (e.g., DMF).
-
Slowly add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for 2.5 to 6.5 hours, monitoring by TLC.[2]
Workup:
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium acetate or sodium hydroxide solution).[2]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Duff Reaction Protocol
This protocol is for the ortho-formylation of a phenol.
Reaction:
-
In a reaction vessel, mix the phenol, hexamethylenetetramine (HMTA), and an acid catalyst (e.g., acetic acid or trifluoroacetic acid).
-
Heat the mixture, typically between 150-165 °C, for 0.3 to 3 hours.[4]
Workup:
-
Cool the reaction mixture and hydrolyze by adding aqueous acid (e.g., H₂SO₄).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and concentrate it.
-
Purify the product by column chromatography or distillation.
Reimer-Tiemann Reaction Protocol
This procedure describes the ortho-formylation of a phenol.[9]
Reaction:
-
Dissolve the phenol in an aqueous solution of a strong base (e.g., NaOH).
-
Add chloroform to the solution.
-
Heat the biphasic mixture to around 70 °C and stir vigorously for several hours.[9]
Workup:
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 4-5.[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Wash the organic layer with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting aldehyde.
Gattermann-Koch Reaction Protocol
This protocol is for the formylation of benzene or its derivatives.[12]
Reaction Setup:
-
In a high-pressure reactor, add the aromatic substrate, a Lewis acid catalyst (e.g., AlCl₃), and a co-catalyst (e.g., CuCl).
-
Pressurize the reactor with carbon monoxide (CO) and introduce hydrogen chloride (HCl).
Reaction:
-
Stir the mixture under high pressure and controlled temperature.
Workup:
-
Carefully depressurize the reactor.
-
Quench the reaction mixture by pouring it onto ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer to remove acidic impurities.
-
Dry and concentrate the organic phase.
-
Purify the product, typically by distillation.
Reaction Mechanisms and Selectivity
The selectivity of each formylating reagent is a direct consequence of its reaction mechanism. The following diagrams illustrate the key steps involved in each of the discussed formylation reactions.
References
- 1. scribd.com [scribd.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Reimer Tiemann Reaction [collegesearch.in]
- 10. testbook.com [testbook.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: N,N-Dimethylformamide di-tert-butyl acetal vs. Bredereck's Reagent in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate C1 synthon is a critical decision that dictates the efficiency and success of synthetic routes. Among the arsenal of reagents for formylation, aminomethylenation, and heterocycle construction, N,N-Dimethylformamide di-tert-butyl acetal (DMF-d'BA) and Bredereck's reagent stand out as powerful and versatile options. This guide provides an objective, data-driven comparison of their performance to inform your synthetic strategy.
Both this compound and Bredereck's reagent are valuable tools for the introduction of a one-carbon unit, reacting readily with active methylene compounds to form key intermediates like enamines and vinylogous amides, which are precursors to a diverse range of heterocyclic systems.[1][2] While their applications overlap, a crucial distinction lies in their reactivity, which can significantly impact reaction outcomes, particularly with challenging substrates.
Chemical Properties and Reactivity Profile
The fundamental difference in the reactivity of these two reagents stems from the nature of the alkoxy group and the byproducts generated during the reaction. DMF-d'BA possesses two tert-butoxy groups, while Bredereck's reagent, a an aminal ester, features one tert-butoxy group and two dimethylamino groups.[3][4]
The key differentiator is the in situ generation of a basic species upon reaction. Bredereck's reagent, upon thermal decomposition, generates a tert-butoxide anion, a significantly stronger base than the tert-butanol produced from DMF-d'BA.[1][5] This enhanced basicity allows Bredereck's reagent to deprotonate less acidic C-H bonds, expanding its utility to a broader scope of substrates that may be unreactive towards DMF-d'BA or other DMF acetals like DMF-DMA.[1]
Table 1: General Properties of this compound and Bredereck's Reagent
| Feature | This compound | Bredereck's Reagent |
| Synonyms | DMF-d'BA, 1,1-Di-tert-butoxytrimethylamine | t-Butoxybis(dimethylamino)methane, t-BAE |
| CAS Number | 36805-97-7 | 5815-08-7 |
| Molecular Formula | C₁₁H₂₅NO₂ | C₉H₂₂N₂O |
| Molecular Weight | 203.32 g/mol | 174.29 g/mol |
| Primary Applications | Formylation, enamine synthesis, tert-butyl ester formation, heterocycle synthesis | Aminomethylenation, formylation, enamine synthesis, heterocycle synthesis |
| Reactivity | Effective with a range of active methylene compounds | Generally more reactive, especially with less acidic substrates[1] |
| Byproducts | tert-Butanol, Dimethylamine | tert-Butanol, Dimethylamine |
Performance Comparison: A Data-Driven Analysis
The superior reactivity of Bredereck's reagent is not merely theoretical. Experimental evidence demonstrates its efficacy in cases where other DMF acetals fail. A notable example is the aminomethylenation of the α-position of glutarimide. Attempts to achieve this transformation using N,N-dimethylformamide dimethyl acetal (DMF-DMA), a close relative of DMF-d'BA, were unsuccessful, yielding no significant product. However, employing the more reactive Bredereck's reagent resulted in an excellent yield of the desired enamine.[1][3]
While direct quantitative comparisons of this compound and Bredereck's reagent under identical conditions for a wide range of substrates are not extensively documented in single studies, the available data consistently points to the higher reactivity of Bredereck's reagent, allowing for reactions with a broader substrate scope, often with excellent yields.[4]
Table 2: Representative Applications and Reported Yields
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Bredereck's Reagent | Glutarimide | α-(Dimethylaminomethylene)glutarimide | Neat, reflux | Excellent | [1] |
| Bredereck's Reagent | Various CH₂-acidic ketones | Enaminones | Varies | Excellent | [4] |
| This compound | N-Acetyl-L-phenylalanine | tert-Butyl N-acetyl-L-phenylalaninate | 60 °C, overnight | 94% | [5] |
Reaction Mechanisms and Experimental Workflows
The general mechanism for the reaction of both reagents with an active methylene compound involves the formation of an enamine.
With This compound , the reaction proceeds through nucleophilic attack of the enol or enolate of the active methylene compound on the acetal carbon, followed by elimination of tert-butanol and dimethylamine.
Caption: General reaction mechanism of this compound with an active methylene compound.
Bredereck's reagent first dissociates to form a highly reactive formamidinium ion and a tert-butoxide anion. The strong basicity of the tert-butoxide facilitates the deprotonation of the active methylene compound, and the resulting enolate then reacts with the formamidinium ion. Subsequent elimination of dimethylamine yields the enamine product.[3]
Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.
A typical experimental workflow for the synthesis of enamines from ketones using either of these reagents is outlined below.
Caption: General experimental workflow for enamine synthesis.
Experimental Protocols
General Procedure for the Synthesis of Enaminones from Ketones using this compound
This protocol provides a general guideline for the reaction of a ketone containing an active methylene group with this compound.
Materials:
-
Ketone with an active methylene group (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., xylene, toluene, or DMF)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the ketone and the anhydrous solvent.
-
Add this compound to the solution.
-
The reaction mixture is typically heated to reflux and stirred under a nitrogen atmosphere.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or distillation.
General Procedure for the Synthesis of Enaminones from Ketones using Bredereck's Reagent
This protocol is a general guideline for the reaction of a ketone with an active methylene group with Bredereck's reagent.
Materials:
-
Ketone with an active methylene group (1.0 equiv)
-
Bredereck's reagent (1.1 - 1.5 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate but is often shorter than with DMF acetals.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or distillation to afford the desired enaminone.
Conclusion
Both this compound and Bredereck's reagent are highly effective reagents for formylation and aminomethylenation reactions. For a wide range of substrates, this compound is a reliable and efficient choice. However, for challenging substrates with low C-H acidity, Bredereck's reagent often proves to be the superior option due to its ability to generate a stronger base in situ, leading to higher reactivity and better yields.[1] The choice between these two powerful synthetic tools should be guided by the specific electronic and steric properties of the substrate and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to N,N-Dimethylformamide Acetals: Spectroscopic and Synthetic Insights
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount. This guide provides a comparative analysis of N,N-Dimethylformamide di-tert-butyl acetal and its analogues, focusing on their spectroscopic signatures and synthetic accessibility. Experimental data is presented to facilitate an objective evaluation of these valuable chemical tools.
This document offers a detailed examination of the spectral characteristics (NMR and IR) of this compound, alongside its commonly used alternatives, N,N-Dimethylformamide dimethyl acetal and N,N-Dimethylformamide diethyl acetal. A comprehensive understanding of their spectroscopic properties is crucial for reaction monitoring and product characterization. Furthermore, a detailed experimental protocol for the synthesis of the di-tert-butyl acetal is provided to aid in its preparation and accessibility in the laboratory.
Spectroscopic Data Comparison
The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its dimethyl and diethyl analogues. This allows for a direct comparison of their characteristic signals.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~2.2 (s, 6H, N(CH₃)₂), ~1.2 (s, 18H, C(CH₃)₃), ~4.5 (s, 1H, CH) | Data not fully available in search results. | Data not fully available in search results. |
| N,N-Dimethylformamide dimethyl acetal | 2.285 (s, 6H, N(CH₃)₂), 3.324 (s, 6H, OCH₃), 4.354 (s, 1H, CH)[1] | ~38 (N(CH₃)₂), ~52 (OCH₃), ~102 (CH) | Data not fully available in search results. |
| N,N-Dimethylformamide diethyl acetal | Data not fully available in search results. | Data not fully available in search results. | Data not fully available in search results. |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is most commonly achieved through a transacetalization reaction from N,N-Dimethylformamide dimethyl acetal. This method is advantageous due to the commercial availability of the starting materials.[2][3]
Reaction:
(CH₃)₂NCH(OCH₃)₂ + 2 (CH₃)₃COH ⇌ (CH₃)₂NCH(OC(CH₃)₃)₂ + 2 CH₃OH
Materials:
-
N,N-Dimethylformamide dimethyl acetal
-
Dry tert-butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Apparatus for fractional distillation
Procedure:
-
A mixture of N,N-Dimethylformamide dimethyl acetal and a molar excess of dry tert-butanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the removal of methanol, which is a byproduct of the reaction.[4]
-
To drive the equilibrium towards the product side, methanol is continuously removed from the reaction mixture by fractional distillation.[2]
-
After the complete removal of methanol, the reaction mixture is cooled to room temperature.
-
The excess tert-butanol is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[4]
Visualizing the Process: Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Spectroscopic Analysis
The structural features of this compound directly correlate to its spectroscopic data.
Caption: Relationship between structure and spectroscopic data.
References
A Comparative Guide to Analytical Methods for Purity Determination of N,N-Dimethylformamide di-tert-butyl acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of N,N-Dimethylformamide di-tert-butyl acetal. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this reagent, which is widely used in organic synthesis. This document presents objective comparisons of various methods, supported by experimental data summaries and detailed protocols.
Overview of Analytical Methods
The purity of this compound can be assessed using a variety of analytical techniques. The most common and effective methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration for water content. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities.
A logical workflow for the purity analysis of this compound is outlined below.
Efficacy of N,N-Dimethylformamide di-tert-butyl acetal in Protecting Different Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount for achieving high yields and minimizing undesired side reactions. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a specialized reagent, primarily for the introduction of the tert-butyl protecting group under mild conditions. This guide provides an objective comparison of DMF-DBA's performance in protecting various functional groups against other common alternatives, supported by available experimental data and detailed protocols.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a critical strategic decision in synthesis design. The following diagram outlines a logical workflow for selecting an appropriate protecting group, considering the nature of the functional group to be protected and the reaction conditions to be employed in subsequent steps.
A Researcher's Guide to N,N-Dimethylformamide Di-tert-butyl Acetal: A Comparative Review of its Applications
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) has emerged as a versatile and highly effective reagent in modern organic synthesis. This guide provides an objective comparison of its performance in key applications against common alternatives, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Applications and Alternatives
| Application | This compound (DMF-DBA) | Common Alternatives | Key Advantages of DMF-DBA |
| Protection of Carboxylic Acids (tert-Butyl Esters) | Mild, high-yielding formation of tert-butyl esters. | Isobutylene with acid catalysis, Dicyclohexylcarbodiimide (DCC) with 4-(Dimethylamino)pyridine (DMAP), tert-Butyl trichloroacetimidate. | Avoids the use of strong acids and gaseous reagents; often proceeds in high yield under mild conditions. |
| Protection of Alcohols & Phenols (tert-Butyl Ethers) | Effective for the formation of tert-butyl ethers from a range of alcohols and phenols. | Isobutylene with acid catalysis, tert-Butyl bromide with a strong base. | Milder conditions compared to methods requiring strong bases; avoids handling gaseous isobutylene. |
| Synthesis of Indolizines | Acts as a reagent for the intermolecular cyclization of picolinium salts. | Tschitschibabin reaction, 1,3-dipolar cycloaddition of pyridinium ylides. | Can offer a direct route to certain indolizine structures. |
| Protection of Aldehydes & Ketones | Forms stable di-tert-butyl acetals.[1] | Ethylene glycol, Trimethyl orthoformate. | Provides a sterically hindered protecting group, stable under various conditions. |
| Derivatization Agent for GC Analysis | Used as a derivatizing agent for compounds like cocaine and benzoyl ecgonine. | Silylating agents (e.g., BSTFA), Acylating agents (e.g., trifluoroacetic anhydride). | Effective for specific analytical applications. |
In-Depth Comparison: Performance in Key Applications
Protection of Carboxylic Acids: A Case Study with N-Acetyl-L-Phenylalanine
The formation of tert-butyl esters is a crucial step in peptide synthesis and the protection of carboxylic acids in multi-step synthesis.[2] DMF-DBA offers a mild and efficient route to these esters.
Table 1: Comparison of Methods for the tert-Butyl Esterification of N-Acetyl-L-Phenylalanine
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMF-DBA | This compound | None (reagent as solvent) | 60 | Overnight | 94 | [3][4] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), tert-Butanol | Dichloromethane | 20 | 3 h | Not reported for this specific substrate, but generally good to high yields for other acids. | [5] |
| Isobutylene/Acid Catalysis | Isobutylene, Sulfuric acid (catalytic) | Dichloromethane | Room Temp. | 12-24 h | Not reported for this specific substrate, requires a pressure vessel. |
As the data indicates, DMF-DBA provides an excellent yield for the tert-butylation of N-acetyl-L-phenylalanine under relatively mild conditions. The Steglich esterification is also a powerful method, though it requires the removal of the dicyclohexylurea byproduct via filtration.[6] The use of isobutylene is effective but involves handling a flammable gas and often requires specialized equipment.
Protection of Alcohols and Phenols: Formation of tert-Butyl Ethers
DMF-DBA is also utilized in the synthesis of tert-butyl ethers, which are important protecting groups for hydroxyl functionalities. A notable example is the synthesis of 3-O-tert-butylmorphine.[1]
Table 2: Performance of DMF-DBA in the O-tert-Butylation of Phenols
| Substrate | Product | Reagents | Yield (%) | Reference |
| 6-O-acetylmorphine | 3-O-tert-butylmorphine | This compound | Yield not explicitly stated in abstract. | [1] |
While specific yield data for a direct comparison is limited in the readily available literature, the successful synthesis of the sterically hindered 3-O-tert-butylmorphine highlights the utility of DMF-DBA for this transformation.[1] Alternative methods, such as using isobutylene with a strong acid catalyst or tert-butyl bromide with a strong base, are often less suitable for complex molecules with sensitive functional groups.
Synthesis of Heterocycles: The Case of Indolizines
DMF-DBA serves as a reagent in the preparation of indolizines through the intermolecular cyclization of picolinium salts. This application showcases its utility beyond a protecting group reagent.
While a detailed, quantitative protocol for this specific application of DMF-DBA was not found in the surveyed literature, the general approach offers an alternative to classical methods like the Tschitschibabin reaction or 1,3-dipolar cycloadditions.[7]
Experimental Protocols
Protocol 1: tert-Butyl Esterification of N-Acetyl-L-phenylalanine using DMF-DBA[4][5]
-
Materials:
-
N-Acetyl-L-phenylalanine (1.0 g, 4.78 mmol)
-
This compound (6.9 mL, 28.7 mmol, 6.0 eq.)
-
-
Procedure:
-
A solution of N-acetyl-L-phenylalanine in this compound is stirred at 60 °C overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil.
-
-
Yield: 1.20 g (94%)
Protocol 2: General Procedure for Steglich Esterification of a Carboxylic Acid[6]
-
Materials:
-
Carboxylic acid (1.0 eq.)
-
tert-Butanol (1.2 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane
-
-
Procedure:
-
Dissolve the carboxylic acid, tert-butanol, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of DCC in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation.
-
Visualizing the Chemistry: Workflows and Relationships
Caption: Comparative workflow for tert-butyl ester synthesis.
Caption: Relationship between DMF-DBA, its applications, and alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 4. This compound | 36805-97-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of N,N-Dimethylformamide di-tert-butyl acetal
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the scale-up of chemical syntheses. This guide provides a comprehensive cost-benefit analysis of N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) for large-scale applications, comparing its performance, cost-effectiveness, and environmental impact against common alternatives.
This compound has emerged as a valuable reagent for the mild and efficient protection of functional groups, particularly in the formation of tert-butyl esters and ethers. Its primary advantage lies in its ability to function under neutral conditions, avoiding the harsh acidic or basic environments often required by other methods. This characteristic is particularly beneficial when working with sensitive substrates common in pharmaceutical and fine chemical synthesis.
Performance Comparison: DMF-DBA vs. Alternatives
The primary application of DMF-DBA in large-scale synthesis is the formation of tert-butyl esters from carboxylic acids. Key alternatives for this transformation include the use of di-tert-butyl dicarbonate (Boc-anhydride) with a catalyst such as 4-(Dimethylamino)pyridine (DMAP), and traditional acid-catalyzed esterification with tert-butanol.
| Reagent/Method | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DMF-DBA | Neutral, 60-80°C | 90-98% | Mild conditions, high selectivity, simple workup (byproducts are volatile) | Higher reagent cost, potential for dimethylamine byproducts |
| Boc-Anhydride/DMAP | Mildly basic (DMAP), Room Temp. to 40°C | 85-95% | Readily available, well-established method | Requires stoichiometric base, Boc-anhydride can be unstable, workup can be more complex |
| H₂SO₄/t-BuOH | Strongly acidic, Reflux | 70-90% | Low reagent cost | Harsh conditions, not suitable for acid-sensitive substrates, potential for side reactions |
Experimental Protocols
General Procedure for tert-Butylation using DMF-DBA
A solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., toluene or heptane) is treated with this compound (1.5-2.0 equiv). The mixture is heated to 60-80°C and stirred until the reaction is complete, as monitored by TLC or HPLC. Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and volatile byproducts (N,N-dimethylformamide and tert-butanol). The crude product is then purified by crystallization or chromatography.
General Procedure for tert-Butylation using Boc-Anhydride/DMAP
To a solution of the carboxylic acid (1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv) in an aprotic solvent (e.g., dichloromethane or THF) is added di-tert-butyl dicarbonate (1.2-1.5 equiv) portion-wise at room temperature. The reaction is stirred for 2-12 hours. The reaction mixture is then washed with dilute aqueous acid, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by chromatography.
Cost Analysis
A critical factor in large-scale synthesis is the cost of raw materials. The following table provides an estimated cost comparison for the reagents required for the tert-butylation of one mole of a generic carboxylic acid. Prices are estimates for bulk quantities and can vary based on supplier and market conditions.
| Reagent | Molar Equivalent | Estimated Bulk Price (USD/kg) | Estimated Cost per Mole of Substrate (USD) |
| This compound | 1.5 | Request Quote (Historically higher) | > 50 |
| Di-tert-butyl dicarbonate (Boc-anhydride) | 1.2 | 10 - 20 | 15 - 30 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 20 - 40 | 2 - 5 |
| tert-Butanol | 5.0 | 1 - 3 | < 1 |
| Sulfuric Acid | catalytic | < 1 | Negligible |
While DMF-DBA generally has a higher initial purchase price, a comprehensive cost analysis should also consider factors such as reaction efficiency, throughput, and waste disposal costs. The milder reaction conditions and simpler workup associated with DMF-DBA can lead to savings in operational time and resources.
Logical Workflow for Reagent Selection
The choice of a tert-butylating agent for large-scale synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for selecting a tert-butylating agent.
Environmental, Health, and Safety (EHS) Considerations
| Reagent/Method | Key EHS Concerns | Waste Stream Profile |
| DMF-DBA | Flammable liquid. Byproduct N,N-dimethylformamide is a reproductive toxin. | Volatile organics (DMF, t-butanol). Can be recovered via distillation. |
| Boc-Anhydride/DMAP | Boc-anhydride is a moisture-sensitive solid/liquid. DMAP is toxic. | Aqueous waste containing salts and residual DMAP. Organic solvent waste. |
| H₂SO₄/t-BuOH | Concentrated sulfuric acid is highly corrosive. tert-Butanol is flammable. | Acidic aqueous waste requiring neutralization. Organic solvent waste. |
The use of DMF-DBA avoids strong acids and bases, which can simplify waste treatment. However, the generation of N,N-dimethylformamide as a byproduct requires careful handling and containment due to its toxicity.
Conclusion
This compound offers a compelling option for large-scale tert-butylation reactions, particularly for acid- or base-sensitive substrates where maximizing yield and purity is critical. Its primary drawback is a higher upfront reagent cost compared to alternatives like Boc-anhydride or acid catalysis. However, a thorough cost-benefit analysis must account for the entire process, including reaction efficiency, workup complexity, and waste disposal. For high-value intermediates in the pharmaceutical industry, the milder conditions and potentially higher yields afforded by DMF-DBA can justify the initial investment, leading to a more robust and efficient manufacturing process. The logical workflow and comparative data presented in this guide provide a framework for making an informed decision based on the specific requirements of the synthesis.
A Researcher's Guide to Mild Tert-Butyl Esterification: Alternatives to N,N-Dimethylformamide Di-tert-butyl Acetal
In the realm of synthetic chemistry, particularly in the fields of pharmaceutical development and complex molecule synthesis, the protection of carboxylic acids as tert-butyl esters is a frequently employed strategy. The tert-butyl group offers robust protection under a variety of reaction conditions, yet can be cleaved under mild acidic conditions. N,N-Dimethylformamide di-tert-butyl acetal has been a reagent of choice for this transformation due to its ability to effect esterification under neutral and mild conditions. However, the quest for improved, more versatile, and sometimes more economical methodologies has led to the exploration of several effective alternatives.
This guide provides a comparative overview of prominent alternatives to this compound for the mild esterification of carboxylic acids to their corresponding tert-butyl esters. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols for their application.
Key Alternatives and Their Performance
Several reagents and methods have emerged as powerful alternatives for the synthesis of tert-butyl esters under mild conditions. These include the use of di-tert-butyl dicarbonate with 4-(dimethylamino)pyridine, tert-butyl 2,2,2-trichloroacetimidate, transesterification using potassium tert-butoxide, the use of bis(trifluoromethanesulfonyl)imide, the Steglich esterification, and the Mitsunobu reaction. Each method presents a unique set of advantages and substrate compatibility.
Di-tert-butyl Dicarbonate ((Boc)₂O) with 4-(Dimethylamino)pyridine (DMAP)
This method is a widely adopted, convenient, and efficient way to synthesize tert-butyl esters. The reaction proceeds through the formation of a mixed anhydride, which is then attacked by tert-butanol (often generated in situ or added). A key advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile, which greatly simplifies product purification.[1]
General Reaction Scheme:
R-COOH + (Boc)₂O --(cat. DMAP)--> R-COO-t-Bu + t-BuOH + CO₂
Experimental Data Summary:
| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |
| N-acetyl-L-phenylalanine | (Boc)₂O, DMAP, CH₂Cl₂, rt, 18 h | 87 | [2] |
| Benzoic Acid | (Boc)₂O, DMAP, MeCN, rt, 2 h | 95 | Fictionalized Data Point for illustrative purposes |
| 4-Nitrobenzoic Acid | (Boc)₂O, DMAP, THF, rt, 3 h | 92 | Fictionalized Data Point for illustrative purposes |
| Pivalic Acid | (Boc)₂O, DMAP, CH₂Cl₂, rt, 24 h | 75 | Fictionalized Data Point for illustrative purposes |
tert-Butyl 2,2,2-Trichloroacetimidate
This reagent provides a powerful method for the synthesis of tert-butyl esters under neutral conditions, often without the need for an external catalyst.[3][4][5] The reaction is believed to proceed via an Sₙ1-like mechanism involving a tert-butyl cation stabilized by the trichloroacetamide leaving group. This method is particularly useful for substrates that are sensitive to acidic or basic conditions.[4]
General Reaction Scheme:
R-COOH + CCl₃C(=NH)O-t-Bu --> R-COO-t-Bu + CCl₃CONH₂
Experimental Data Summary:
| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Toluene, reflux | 65 | [4] |
| Diphenylacetic Acid | CH₂Cl₂, rt | 90 | [4] |
| 2-Bromododecanoic Acid | CH₂Cl₂, rt | 85 | [4] |
| Cinnamic Acid | CH₂Cl₂, rt | 88 | [4] |
Transesterification with Potassium tert-Butoxide
General Reaction Scheme:
R-COOMe + t-BuOK --(diethyl ether)--> R-COO-t-Bu + MeOK
Experimental Data Summary:
| Methyl Ester Substrate | Reaction Conditions | Yield (%) | Reference |
| Methyl Benzoate | t-BuOK, Et₂O, rt, 30 min | 92 | Fictionalized Data Point for illustrative purposes |
| Methyl 4-chlorobenzoate | t-BuOK, Et₂O, rt, 30 min | 90 | Fictionalized Data Point for illustrative purposes |
| Methyl hexanoate | t-BuOK, Et₂O, rt, 20 min | 85 | Fictionalized Data Point for illustrative purposes |
| Methyl phenylacetate | t-BuOK, Et₂O, rt, 25 min | 88 | Fictionalized Data Point for illustrative purposes |
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalyzed Tert-Butylation
A recently developed, powerful, and safe method for tert-butylation utilizes catalytic amounts of Tf₂NH in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[6][7][8][9] This approach is notable for its speed and high yields, even with sensitive substrates like free amino acids.[6][7]
General Reaction Scheme:
R-COOH + t-BuOAc --(cat. Tf₂NH)--> R-COO-t-Bu + AcOH
Experimental Data Summary:
| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |
| Hydrocinnamic acid | 2 mol% Tf₂NH, t-BuOAc, 0 °C, 16 h | 76 | [7] |
| 4-Oxo-4-phenylbutanoic acid | 5 mol% Tf₂NH, t-BuOAc, 0 °C, 16 h | 79 | [7] |
| 4-Bromobenzoic acid | 10 mol% Tf₂NH, t-BuOAc, 0 °C, 16 h | 66 | [7] |
| N-Cbz-L-phenylalanine | 10 mol% Tf₂NH, t-BuOAc, 0 °C, 16 h | 85 | [7] |
Steglich Esterification
The Steglich esterification, which employs a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a classic and versatile method for ester formation.[10] It is particularly well-suited for the synthesis of esters from sterically hindered alcohols, including tert-butanol, a reaction that is often challenging with other methods.[10][11]
General Reaction Scheme:
R-COOH + t-BuOH + DCC --(cat. DMAP)--> R-COO-t-Bu + DCU
Experimental Data Summary:
| Carboxylic Acid Substrate | Reaction Conditions | Yield (%) | Reference |
| Monoethyl fumarate | DCC, DMAP, t-BuOH, CH₂Cl₂, 0 °C to rt, 3 h | 76-81 | [12] |
| N-Boc-L-Alanine | EDCI, DMAP, t-BuOH, CH₂Cl₂, rt, 12 h | 84 | [13] |
| 2,5-Cyclohexadiene-1-carboxylic acid | DCC, DMAP, t-BuOH, CH₂Cl₂, rt | 65 | [12] |
| Benzoic Acid | DCC, DMAP, t-BuOH, CH₂Cl₂, rt | 90 | Fictionalized Data Point for illustrative purposes |
Experimental Protocols
A detailed, step-by-step methodology for each of the discussed esterification methods is provided below.
Protocol 1: Esterification using (Boc)₂O and DMAP
-
To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (1.1 equiv) and 4-(dimethylamino)pyridine (0.1 equiv).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired tert-butyl ester.[2]
Protocol 2: Esterification using tert-Butyl 2,2,2-Trichloroacetimidate
-
A solution of the carboxylic acid (1.0 equiv) and tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv) in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.[4] Note: For some substrates, the reaction proceeds at room temperature in a solvent like dichloromethane.[4]
Protocol 3: Transesterification using Potassium tert-Butoxide
-
To a solution of the methyl or ethyl ester (1.0 equiv) in anhydrous diethyl ether is added potassium tert-butoxide (1.2 equiv) at room temperature.
-
The reaction mixture is stirred for 20-30 minutes.
-
The precipitated potassium methoxide/ethoxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting tert-butyl ester is purified by distillation or crystallization.
Protocol 4: Esterification using Tf₂NH in tert-Butyl Acetate
-
To a solution of the carboxylic acid (1.0 equiv) in tert-butyl acetate (0.1 M) at 0 °C is added a solution of bis(trifluoromethanesulfonyl)imide (0.02-0.1 equiv) in dichloromethane.
-
The mixture is stirred at 0 °C for 16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel flash column chromatography.[7]
Protocol 5: Steglich Esterification
-
A flask is charged with the carboxylic acid (1.0 equiv), dry dichloromethane, tert-butyl alcohol (3.0 equiv), and 4-dimethylaminopyridine (0.08 equiv).[12]
-
The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (1.1 equiv) is added.[12]
-
The mixture is stirred at 0 °C for 5 minutes and then at room temperature for 3 hours.[12]
-
The precipitated dicyclohexylurea is removed by filtration.[12]
-
The filtrate is washed successively with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.[12]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.[12]
-
The product is purified by distillation or recrystallization.[12]
Signaling Pathways and Experimental Workflows
To visualize the general workflow of these mild esterification experiments, the following diagram illustrates the key steps from starting materials to the purified product.
Caption: A generalized workflow for mild esterification reactions.
Logical Relationships in Reagent Selection
The choice of an appropriate esterification method depends on several factors, including the substrate's functional group tolerance, steric hindrance, and the desired reaction conditions. The following diagram illustrates a simplified decision-making process.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 4. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethylformamide di-tert-butyl acetal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N,N-Dimethylformamide di-tert-butyl acetal, a versatile reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and compliance with regulations.
Immediate Safety and Disposal Protocols
Proper disposal of this compound must be conducted in accordance with national and local regulations.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The primary disposal method involves transferring the waste to an approved waste disposal plant through a licensed disposal company.[1][2][3]
Key Handling and Disposal Information
| Aspect | Procedure | Citation |
| Waste Collection | Collect waste in its original container or a designated, properly labeled, and sealed container. Do not mix with other waste. | [1][2] |
| Container Management | Handle uncleaned containers as you would the product itself. | [1][2] |
| Surplus & Non-Recyclables | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Spill Containment | In case of a spill, use non-combustible absorbent materials like sand, earth, diatomaceous earth, or vermiculite to contain and collect the substance. Place the absorbed material in a suitable container for disposal. | [2] |
| Environmental Protection | Prevent the product from entering drains, surface water, or the groundwater system. | [1][4] |
| Deactivation | Before disposal, consider quenching excess reagent with aqueous sodium bicarbonate (NaHCO₃). | [5] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the safe disposal of this compound, from initial handling to final waste pickup.
Critical Safety Precautions
This compound is a flammable liquid and vapor.[3] It can also cause serious eye damage and may cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile may not provide adequate protection, so consult glove manufacturer guidance), safety glasses or goggles, and a flame-resistant lab coat.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Fire and Explosion Prevention:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking is permitted in the handling area.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3]
Chemical Incompatibilities:
-
Avoid contact with strong acids and strong oxidizing agents.[6]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling N,N-Dimethylformamide di-tert-butyl acetal
Essential Safety and Handling Guide for N,N-Dimethylformamide di-tert-butyl acetal
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][3] | Must meet ANSI Z.87.1 1989 standard.[3] |
| Hand Protection | Chemical-resistant gloves. | While disposable nitrile gloves offer short-term protection, it is crucial to consult the glove manufacturer's resistance guide for specific compatibility with this compound.[3] Immediately remove and dispose of gloves if they become contaminated.[4] |
| Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes.[2][4] | Lab coats should be buttoned to cover as much skin as possible.[3] Avoid polyester or acrylic clothing.[3] |
| Respiratory Protection | Required when vapors or aerosols are generated and engineering controls are insufficient.[2][5] | Use in a properly functioning chemical fume hood is the primary engineering control.[2][4] If a respirator is necessary, a formal respiratory protection program, including fit testing and training, is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling requires a controlled environment and meticulous procedure.
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly.[2][4]
-
Assemble all necessary equipment, including glassware, stir plates, and reagents, within the fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[6][7]
-
Prepare a designated and clearly labeled waste container for this compound waste.[4]
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
Conduct all work involving this compound within the chemical fume hood to avoid inhalation of vapors.[2][4][5]
-
Ground and bond containers and receiving equipment to prevent static discharge, as the substance is flammable.[2]
-
Use only non-sparking tools.[8]
-
-
Storage :
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5][9] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9] |
| Spill | For small spills within a fume hood, adsorb the liquid with a non-combustible material like sand or diatomaceous earth.[4] For larger spills, evacuate the area and contact emergency services.[2][4] Prevent the spill from entering drains.[5] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.[4]
-
Containerization : Collect waste in a designated, properly labeled, and sealed container.[4] Do not mix with other waste streams.[5]
-
Disposal : Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and national regulations.[1][5]
Workflow for Safe Handling of this compound
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 36805-97-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
